2-(4-Aminophenyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-aminophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTJZCLHYPQDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229705-49-0 | |
| Record name | 2-(4-aminophenyl)-2-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Phenyl-Core Scaffolds: A Comparative Analysis of 2-(4-Aminophenyl)-2-methylpropanamide and 4-Aminophenylacetic Acid Derivatives
Abstract
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the future trajectory of a drug discovery program. The seemingly subtle modification of a chemical backbone can profoundly influence a molecule's physicochemical properties, metabolic stability, and pharmacological activity. This guide provides a detailed comparative analysis of two strategic scaffolds: the sterically-hindered 2-(4-aminophenyl)-2-methylpropanamide and the more conventional 4-aminophenylacetic acid (4-APAA) derivatives. We will dissect their structural nuances, compare synthetic pathways, evaluate their pharmacological potential, and provide a decision-making framework for their application in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to make informed scaffold-hopping and lead optimization decisions.
Section 1: Foundational Chemistry and Structural Analysis
The fundamental difference between these two scaffolds lies at the alpha-carbon (α-carbon), the carbon atom adjacent to the carbonyl group. This distinction, along with the primary functional group (amide vs. carboxylic acid), is the genesis of their divergent properties.
1.1. Core Chemical Structures
The 4-aminophenylacetic acid (4-APAA) scaffold presents a classic phenethylamine-like backbone, while the 2-(4-aminophenyl)-2-methylpropanamide introduces a gem-dimethyl substitution on the α-carbon. This substitution is a deliberate design choice aimed at altering the molecule's spatial and electronic characteristics.
Caption: Core structures of 2-(4-Aminophenyl)-2-methylpropanamide and 4-Aminophenylacetic Acid.
1.2. Comparative Physicochemical Analysis
The structural differences manifest in their physicochemical profiles, which are critical predictors of pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | 2-(4-Aminophenyl)-2-methylpropanamide (Amide) | 4-Aminophenylacetic Acid (Acid) | Rationale for Difference |
| Molecular Weight | ~192.26 g/mol | 151.16 g/mol [1] | The amide contains two additional methyl groups and a nitrogen instead of an oxygen. |
| LogP (Lipophilicity) | Higher | Lower | The gem-dimethyl groups and amide functionality generally increase lipophilicity compared to the carboxylic acid. |
| Acidity (pKa) | N/A (Amine pKa ~4-5) | Carboxylic Acid pKa ~4-5; Amine pKa ~4-5 | The amide lacks an acidic proton. The carboxylic acid is a weak acid and will be >99% ionized at physiological pH 7.4. |
| Hydrogen Bonding | 1 H-bond donor (amide N-H), 1 acceptor (amide C=O) | 1 H-bond donor (acid O-H), 2 acceptors (acid C=O, O-H) | The carboxylic acid offers more potential for hydrogen bonding, which typically increases water solubility. |
| Metabolic Stability | Potentially High | Moderate to Low | The gem-dimethyl group blocks metabolism at the α-carbon, a common site of oxidation for phenethylamines[2]. |
| Reactivity | Relatively stable; requires harsh conditions (strong acid/base) for hydrolysis[3][4]. | The carboxylic acid can be readily converted to esters, amides, etc. The α-protons are weakly acidic. |
Expert Insight: The gem-dimethyl substitution is a classic medicinal chemistry strategy to enhance metabolic stability. By sterically shielding the α-carbon, it prevents enzymatic oxidation, which can lead to a longer plasma half-life and improved bioavailability. However, this increased lipophilicity may also increase off-target binding and reduce aqueous solubility. The choice between an amide and a carboxylic acid is equally critical; an acidic compound will have different distribution properties than a more neutral amide, particularly concerning cell membrane permeability and plasma protein binding.
Section 2: Synthesis Strategies and Methodologies
The accessibility of a scaffold and its amenability to diversification are paramount considerations in a drug discovery campaign. Both scaffolds are readily accessible, but their synthetic routes and diversification points differ significantly.
2.1. Synthesis of 4-Aminophenylacetic Acid (4-APAA) Derivatives
The synthesis of the 4-APAA core is well-established and typically proceeds via the reduction of a nitro-precursor. This provides a robust and scalable route to the key intermediate.
Caption: General synthesis and derivatization workflow for 4-APAA.
Protocol: Synthesis of 4-Aminophenylacetic Acid [5] Self-Validating System Justification: This protocol includes defined temperature controls, pH adjustments for selective precipitation, and a final filtration step, ensuring the isolation of the desired product. Characterization by melting point and spectroscopy (¹H NMR, IR) would validate the final product's identity and purity.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophenylacetic acid, water, and acetic acid.
-
Heating: Heat the mixture with stirring to 90-95°C.
-
Reduction: Add iron powder portion-wise to control the exothermic reaction. Once the addition is complete, maintain reflux for 2 hours. Causality: The iron powder in acidic medium acts as the reducing agent to convert the nitro group (-NO₂) to the primary amine (-NH₂).
-
Neutralization & Isolation: Cool the reaction mixture to 40-50°C. Neutralize with a sodium carbonate solution to a pH of ~9. This deprotonates the carboxylic acid and precipitates iron salts. Filter the mixture.
-
Precipitation: Acidify the filtrate with acetic acid to a pH of ~4. This protonates the amine and neutralizes the carboxylate, causing the zwitterionic 4-aminophenylacetic acid to precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with cold water. The product can be further purified by recrystallization.
2.2. Synthesis of 2-(4-Aminophenyl)-2-methylpropanamide
The synthesis of this scaffold requires building the gem-dimethyl group. A plausible route involves the hydrolysis of a nitrile precursor, which can be synthesized from a nitro-aniline starting material.
Caption: A proposed synthetic workflow for 2-(4-Aminophenyl)-2-methylpropanamide.
Protocol: Proposed Synthesis of 2-(4-Aminophenyl)-2-methylpropanamide Self-Validating System Justification: This multi-step synthesis requires chromatographic purification and spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) at each intermediate step to confirm successful conversion and purity before proceeding.[6][7] The final controlled hydrolysis step is critical and must be monitored (e.g., by TLC or LC-MS) to prevent over-hydrolysis to the carboxylic acid.
-
Nitrile Formation: Synthesize 2-(4-nitrophenyl)-2-methylpropanenitrile from 4-nitroaniline via a multi-step sequence likely involving diazotization followed by substitution. (This is a complex, multi-step procedure often detailed in specialized literature).
-
Nitro Reduction: Dissolve the nitrile intermediate in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalyst, such as 10% Palladium on carbon. Hydrogenate the mixture under pressure (e.g., 50 psi H₂) until starting material is consumed (monitor by TLC/LC-MS). Filter off the catalyst and concentrate the solvent to yield 2-(4-aminophenyl)-2-methylpropanenitrile[8].
-
Controlled Hydrolysis to Amide: Carefully treat the aminophenyl-nitrile with a controlled amount of aqueous acid (e.g., sulfuric acid) and heat. Causality: The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by water. The reaction is stopped at the amide stage before full hydrolysis to the carboxylic acid can occur.[9]
-
Workup and Purification: Quench the reaction by pouring it onto ice and neutralizing with a base (e.g., NaOH). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final amide.
Section 3: Pharmacological Profiles and Mechanism of Action
The choice of scaffold is often guided by the desired biological target and mechanism of action.
3.1. 4-Aminophenylacetic Acid Derivatives: A Versatile Pharmacophore
The 4-APAA scaffold is a known "privileged structure" that has been successfully employed against a variety of biological targets.
-
Antimicrobial Agents: Derivatives have shown promising activity against Gram-positive and Gram-negative bacteria as well as fungi.[10][11] The mechanism often involves disruption of essential cellular processes.
-
FXR Antagonists: Recently, 4-aminophenylacetamide derivatives have been identified as potent and intestine-specific antagonists of the Farnesoid X Receptor (FXR).[12] This is a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH). Antagonism of intestinal FXR can lead to a feedback activation of hepatic FXR, improving metabolic parameters.[12]
-
Peptide Transporter (PepT1) Inhibitors: 4-APAA itself is a competitive inhibitor of the PepT1 transporter, which is involved in the uptake of di- and tri-peptides in the intestine.[13][14] This property can be exploited to modulate peptide absorption.
-
Anti-inflammatory Agents: The drug Actarit, used for rheumatoid arthritis, is a derivative of 4-APAA, highlighting the scaffold's utility in immunology.[5]
Caption: Simplified pathway of intestinal FXR antagonism by a 4-APAA derivative.
3.2. 2-(4-Aminophenyl)-2-methylpropanamide: A Scaffold for Enhanced Stability
While less broadly explored, the gem-dimethylated scaffold has appeared in contexts where metabolic stability and specific receptor interactions are crucial.
-
TRPV1 Antagonists: Closely related structures, such as 2-(4-methylsulfonylaminophenyl) propanamides, are potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for novel analgesics.[15][16] The stereochemistry and substitution on the propanamide backbone are critical for activity.[16]
-
Anticonvulsants: Analogs like 4-amino-(2-methyl-4-aminophenyl)benzamide have shown potent anticonvulsant activity in animal models, comparable to established drugs like carbamazepine.[17] This suggests potential for CNS applications.
-
Structure-Activity Relationship (SAR) Insights: The primary value proposition of this scaffold is its resistance to α-carbon metabolism.[2] This makes it an ideal candidate for situations where a parent compound based on a phenethylamine or phenylacetic acid scaffold shows good potency but suffers from rapid metabolic clearance. The gem-dimethyl groups lock the conformation around the α-carbon, which can lead to higher receptor selectivity but may also require more precise optimization to achieve a good fit in a binding pocket.
Section 4: Comparative Analysis and Decision-Making for Drug Development
Choosing the right scaffold requires a strategic assessment of the project's goals.
| Feature | 2-(4-Aminophenyl)-2-methylpropanamide | 4-Aminophenylacetic Acid Derivatives | Recommendation |
| Synthetic Accessibility | More complex; requires specific construction of the quaternary α-carbon. | Highly accessible; core is commercially available or easily synthesized.[5] | For initial screening and broad SAR exploration, 4-APAA is superior due to ease of synthesis and diversification. |
| Metabolic Stability | High. Gem-dimethyl group blocks α-carbon oxidation. | Moderate to Low. Unsubstituted α-carbon is a potential metabolic soft spot. | If metabolic instability of a 4-APAA lead is a known issue, switching to the gem-dimethyl scaffold is a logical next step. |
| SAR Flexibility | More constrained. Rotation around the phenyl-Cα bond is hindered. | Highly flexible. The amine and acid moieties provide two clear, independent vectors for diversification.[10] | 4-APAA allows for rapid exploration of chemical space. |
| Known Biological Space | Narrower but potent (e.g., ion channels, CNS targets).[15][17] | Broader and more diverse (e.g., antimicrobials, metabolic receptors, enzymes).[5][10][12] | Project goals dictate the choice. For novel analgesics or anticonvulsants, the gem-dimethyl scaffold is an attractive starting point. |
| Physicochemical Profile | More lipophilic, neutral amide. Potentially better for CNS penetration. | More hydrophilic, ionizable acid. Better for targets requiring higher aqueous solubility. | The target's location (e.g., CNS vs. peripheral) and the nature of the binding site should guide the selection. |
Decision-Making Workflow
Sources
- 1. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. 4-aminophenyl acetic acid, 1197-55-3 [thegoodscentscompany.com]
- 15. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic stability of gem-dimethyl phenylpropanamide linkers
An In-Depth Technical Guide to the Metabolic Stability of gem-Dimethyl Phenylpropanamide Linkers
Authored by Gemini, Senior Application Scientist
Abstract
In the landscape of modern drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is a critical determinant of therapeutic success.[1][2] Its stability in systemic circulation directly influences the pharmacokinetic profile, efficacy, and toxicity of the entire construct.[1][] This guide provides a comprehensive examination of the gem-dimethyl phenylpropanamide linker, a motif increasingly employed to enhance metabolic robustness. We will explore the core chemical principles that govern its stability, detail the primary metabolic pathways it may undergo, and provide field-proven, step-by-step protocols for its empirical evaluation. This document is intended for drug development professionals seeking to rationally design and validate next-generation linker technologies.
Introduction: The Critical Role of Linker Stability
A linker in a complex therapeutic modality serves as the chemical bridge between the targeting moiety (e.g., an antibody) and the effector molecule (e.g., a cytotoxic payload or an E3 ligase recruiter). An ideal linker must remain intact in the bloodstream to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window.[] However, it must also be susceptible to cleavage under specific conditions within the target cell to release the active payload.
The gem-dimethyl phenylpropanamide structure incorporates two key features designed to confer metabolic stability:
-
An Amide Bond: While amides are generally more resistant to hydrolysis than esters, they are still potential substrates for various hydrolases.[4]
-
A gem-Dimethyl Group: The presence of two methyl groups on the carbon alpha to the amide carbonyl introduces significant steric hindrance. This "gem-dimethyl effect" is a classical medicinal chemistry strategy used to shield susceptible functional groups from enzymatic attack and to restrict bond rotation, thereby enhancing stability.[5][6]
This guide will dissect how these features interact to create a metabolically resilient linker and provide the methodologies to verify this stability experimentally.
Mechanistic Insights into Metabolic Fate
The metabolic liability of a linker is primarily dictated by its susceptibility to two major classes of enzymatic reactions: hydrolysis and oxidation.[7] Understanding these pathways is crucial for predicting and interpreting stability data.
Hydrolytic Cleavage of the Amide Bond
The amide bond is the most apparent potential "soft spot" in the linker. In the absence of steric protection, it can be cleaved by various hydrolases, including proteases, esterases, and amidases, which are present in plasma and within cells.[4][8] The mechanism typically involves nucleophilic attack on the carbonyl carbon.[8] The gem-dimethyl group adjacent to the amide carbonyl provides a powerful steric shield, physically obstructing the approach of enzymatic nucleophiles and water, thereby drastically reducing the rate of hydrolysis.
Oxidative Metabolism via Cytochrome P450 Enzymes
The phenyl group and the alkyl chain of the linker are potential sites for Phase I oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme superfamily located in the liver.[9][10] Key oxidative pathways include:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, a common metabolic route for aromatic compounds.[11]
-
Aliphatic Hydroxylation: Oxidation of the carbon atoms in the propanamide chain.
-
N-Dealkylation: While less likely for this specific structure, it is a common pathway for other amides.[12]
The gem-dimethyl group can also influence oxidative metabolism. By sterically hindering the adjacent amide and phenyl groups, it can reduce the affinity of the molecule for the active sites of certain CYP isozymes.[13] However, it is also important to consider the phenomenon of "metabolic switching," where blocking metabolism at one site may increase the rate of metabolism at a different, previously minor site.[14]
Below is a diagram illustrating the primary metabolic liabilities of a generic phenylpropanamide linker and the protective role of the gem-dimethyl group.
Caption: Experimental workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
Causality: This assay uses intact liver cells and is considered a more physiologically relevant in vitro model. [7]Hepatocytes contain the full complement of metabolic enzymes (Phase I and Phase II), as well as uptake and efflux transporters. [15]This assay provides a more comprehensive picture of hepatic clearance, capturing metabolism that might be missed in microsomal assays (e.g., conjugation reactions).
The protocol is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes in a specialized incubation medium. It is lower throughput and more complex but provides more predictive data for low-clearance compounds.
Data Analysis and Interpretation
The primary output from these assays is the concentration of the test linker remaining over time. From this data, key pharmacokinetic parameters are calculated.
-
Half-Life (t½): The time required for the concentration of the compound to decrease by half. It is determined from the slope (k) of the natural log plot of the percent remaining versus time.
-
Equation: t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This parameter describes the inherent ability of the liver (or other enzyme systems) to metabolize a drug, independent of other physiological factors like blood flow. [16] * Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Data Summary Table
The results are best summarized in a table for easy comparison. Below is a hypothetical dataset comparing a standard phenylpropanamide linker to one stabilized with a gem-dimethyl group.
| Compound | Assay System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| Linker A (Standard) | Human Plasma | > 120 | N/A | High |
| Linker B (gem-Dimethyl) | Human Plasma | > 120 | N/A | High |
| Linker A (Standard) | Human Liver Microsomes | 15 | 92.4 | Low |
| Linker B (gem-Dimethyl) | Human Liver Microsomes | 95 | 14.6 | Moderate-High |
| Linker A (Standard) | Human Hepatocytes | 22 | 47.1 (µL/min/10⁶ cells) | Low-Moderate |
| Linker B (gem-Dimethyl) | Human Hepatocytes | > 180 | < 5.5 (µL/min/10⁶ cells) | High |
This representative data illustrates that while both linkers are stable in plasma, the gem-dimethyl modification in Linker B significantly reduces hepatic metabolic clearance in both microsomes and hepatocytes, demonstrating its effectiveness as a metabolic shield.
Conclusion and Strategic Application
The metabolic stability of a linker is not an afterthought but a critical design parameter that must be optimized early in the drug discovery process. [17]The gem-dimethyl phenylpropanamide linker leverages a proven medicinal chemistry strategy—steric hindrance—to protect a labile amide bond and potentially reduce oxidative metabolism.
The experimental workflow presented here provides a robust, self-validating system for empirically determining the stability of such linkers. By integrating data from plasma, microsomal, and hepatocyte assays, researchers can:
-
Confidently rank-order compounds based on their metabolic stability. [16]* Identify specific metabolic liabilities (e.g., CYP-mediated vs. hydrolytic).
-
Generate crucial data for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters. [17] Ultimately, the rational incorporation of metabolically stable motifs like the gem-dimethyl group, coupled with rigorous empirical validation, is essential for developing safer and more effective linker-payload systems for the next generation of targeted therapeutics.
References
- National eLearning Module on Drug Metabolism and Disposition (NEDMDG). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- Singh, P. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Research.
- WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays. (2023).
- Cresset Group. Addressing metabolic liabilities by bioisosteric replacements with Spark. (2022).
- Cyprotex Evotec. Plasma Stability.
- Koedjikov, A. H., et al. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. RSC Publishing.
- Li, W., et al. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH.
- Shimada, T. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1. PMC - NIH.
- Gajula, S. N. R., et al. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021).
- Cyprotex Evotec. Microsomal Stability.
- Miller, A. K., et al. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. (2015).
- LibreTexts Chemistry. Chemistry of Amides. (2022).
- Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS.
- Creative Bioarray. Plasma Stability Assay.
- Open Library Publishing Platform. Drug Modifications to Improve Stability.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
- Stepan, A. F., & Obach, R. S. Cytochrome P450 Metabolism. The Royal Society of Chemistry. (2021).
- Thermo Fisher Scientific. Thawing and Incubating Human and Animal Liver Microsomes.
- Neupane, K. P., et al. Enzymatic Strategies and Biocatalysts for Amide Bond Formation. PMC - NIH.
- Alqahtani, S. Decoding the Role of CYP450 Enzymes in Metabolism and Disease. MDPI. (2024).
- Mondal, B., et al. Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages.
- Admescope. Services for in vitro Metabolism research.
- Rodrigues, A. D., et al. The Central Role of Cytochrome P450 in Xenobiotic Metabolism. PMC - NIH.
- BOC Sciences. ADC Linker Technologies: Impact on Stability & Efficacy. (2025).
- Benchchem. Navigating the In Vivo Maze: A Comparative Guide to PROTAC Linker Stability.
- Bienta. Plasma Stability Assay. (2026).
- D'Aubigné, B. Miniaturization of two high throughput metabolic stability assays in early drug discovery. Chalmers University of Technology.
- Biochemistry Basics by Dr. Amit. Cytochrome P450 for Xenobiotic Metabolism. (2020). YouTube.
- Shen, B.Q., et al. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy. Frontiers. (2021).
Sources
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. longdom.org [longdom.org]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. nedmdg.org [nedmdg.org]
- 15. nuvisan.com [nuvisan.com]
- 16. odr.chalmers.se [odr.chalmers.se]
- 17. researchgate.net [researchgate.net]
A Technical Guide to 2-(4-Aminophenyl)-2-methylpropanamide Derivatives as TRPV1 Antagonists
Introduction: The Therapeutic Promise and Challenge of Targeting TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, stands as a critical molecular integrator of noxious stimuli in the peripheral nervous system.[1][2] Primarily expressed on small- and medium-diameter sensory neurons, this non-selective cation channel is activated by a diverse range of physical and chemical insults, including high temperatures (>42°C), acidic conditions (low pH), and exogenous vanilloids like capsaicin—the pungent compound in chili peppers.[1][3] Upon activation, TRPV1 facilitates an influx of cations, leading to neuronal excitation and the central perception of pain.[2] This gatekeeper role in nociceptive signaling pathways has positioned TRPV1 as a highly promising therapeutic target for the development of novel analgesic agents, particularly for chronic and inflammatory pain conditions.[1][2]
However, the journey of TRPV1 antagonists from bench to bedside has been fraught with challenges. First-generation antagonists, designed to block all modes of TRPV1 activation, were halted in clinical trials due to a significant on-target side effect: hyperthermia.[1] This adverse effect arises from the disruption of the body's core temperature regulation, a process in which TRPV1 plays a physiological role. This has spurred a second wave of research focused on developing "modality-selective" antagonists that can block pain-related activation (e.g., by capsaicin or heat) while sparing the mechanisms involved in thermoregulation, such as activation by low pH.[1][4] Within this evolving landscape, the 2-(4-aminophenyl)propanamide scaffold has emerged as a versatile and potent chemical series for interrogating TRPV1 pharmacology.
This technical guide provides an in-depth review of the 2-(4-aminophenyl)-2-methylpropanamide chemical class, exploring its structure-activity relationships (SAR), mechanism of action, and the experimental methodologies used to validate its members as TRPV1 antagonists.
The Pharmacophore of Phenylpropanamide Antagonists
The design of TRPV1 antagonists based on the phenylpropanamide core can be systematically understood by deconstructing the molecule into three key pharmacophoric regions: the A-region, B-region, and C-region.[2][5][6] This modular approach allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
-
A-Region: The substituted phenyl ring, in this case, the 2-(4-Aminophenyl)-2-methyl group. Modifications here are critical for interaction with the receptor.
-
B-Region: The central propanamide linker. Its conformation and chemical nature influence the molecule's overall orientation and binding.
-
C-Region: The substituent attached to the amide nitrogen. This region often explores hydrophobic pockets within the receptor binding site.
Caption: General pharmacophore model for phenylpropanamide-based TRPV1 antagonists.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 2-(4-aminophenyl)-2-methylpropanamide scaffold has yielded crucial insights into the structural requirements for potent TRPV1 antagonism.
A-Region: The Aminophenyl Headgroup
The substitution pattern on the 4-aminophenyl ring is a key determinant of activity. Research on related analogs, such as 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives, has shown that introducing di-halogen substituents at the 3 and 5 positions can lead to excellent antagonism of human TRPV1 (hTRPV1) activation by capsaicin.[4] A molecular modeling study of a related antagonist suggested that fluoro groups in the A-region engage in favorable hydrophobic interactions with the receptor.[7]
In a closely related series, replacing the amino group with a methylsulfonylamino group (-NHSO2CH3) has also proven highly effective.[8] Docking studies on these analogs suggest that the sulfonamide moiety forms crucial hydrogen bonds with the receptor, contributing significantly to binding potency.[8] The stereochemistry at the chiral center of the propanamide is also critical, with a marked selectivity often observed for the (S)-configuration.[2][8]
B-Region: The Propanamide Linker
The propanamide core serves as a rigid scaffold to correctly orient the A- and C-regions. Comparative studies have investigated both acetamide and propanamide linkers. In some series, 2-(3,5-dihalo 4-aminophenyl)acetamide analogues displayed improved potency compared to their corresponding propanamide counterparts.[4] Further modifications to the propanamide backbone, such as introducing dimethyl or cyclopropyl groups, have also been explored to fine-tune the conformational properties of the molecule.[2][6]
C-Region: The Amide Substituent
The C-region is arguably the most extensively modified portion of this scaffold, with chemists exploring a wide variety of substituents to probe a large, likely hydrophobic, binding pocket on the TRPV1 receptor.[5] Starting from lead compounds like N-4-t-butylbenzyl derivatives, SAR studies have systematically replaced this group with other 4-substituted phenyl rings, aryl alkyl, and diaryl alkyl moieties.[2][6] This exploration revealed that a flat, extended environment in the C-region can be favorable for receptor binding.[2] For instance, diphenylpropenyl analogues showed high binding affinity, with some compounds demonstrating twofold more potent binding than the original lead compound.[2][6]
Mechanism of Action: How Phenylpropanamides Block TRPV1
While the precise binding site for the 2-(4-aminophenyl)-2-methylpropanamide class is not definitively elucidated by crystallography, extensive research provides a strong model for their mechanism of action.
Binding Site and Mode of Antagonism
TRPV1 antagonists generally bind within the pore region of the tetrameric ion channel, interacting with residues from the transmembrane domains.[9] Docking studies performed on potent analogs, such as 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, suggest that the ligand settles into a binding pocket where it can form key hydrogen bonds (e.g., via the A-region sulfonamide) and hydrophobic interactions.[8]
A crucial aspect of this chemical class is its potential for modality-selective antagonism. Several potent compounds derived from this scaffold exhibit strong and selective antagonism against channel activation by capsaicin, the endogenous cannabinoid N-arachidonoylethanolamine (NADA), and elevated temperature.[4][5] However, these same compounds often display only weak antagonism against activation by low pH.[4] This is a highly desirable profile, as it is hypothesized that preserving the channel's response to protons may avoid the hyperthermia seen with first-generation, non-selective antagonists.[1]
Caption: TRPV1 activation by noxious stimuli and inhibition by a propanamide antagonist.
Experimental Protocols & Data
The discovery and validation of these antagonists rely on a standardized set of chemical and biological assays.
General Synthesis Workflow
The synthesis of 2-(4-aminophenyl)-2-methylpropanamide derivatives is typically achieved through a straightforward amide coupling reaction.
Step-by-Step Methodology:
-
Acid Preparation: The requisite 2-(4-aminophenyl)-2-methylpropanoic acid core is synthesized. If substitutions on the phenyl ring are needed (e.g., nitro groups for later reduction to amines, or halogens), these are incorporated in earlier steps.
-
Amine Source: The desired C-region amine (e.g., 4-tert-butylbenzylamine) is obtained commercially or synthesized separately.
-
Amide Coupling: The carboxylic acid (from Step 1) is activated, often using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting it to an acyl chloride with thionyl chloride.
-
Reaction: The activated acid is then reacted with the C-region amine (from Step 2) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Purification: The final compound is purified using standard techniques, such as column chromatography on silica gel, followed by characterization (NMR, Mass Spectrometry).
Caption: Generalized workflow for the synthesis of propanamide TRPV1 antagonists.
Biological Evaluation: From In Vitro to In Vivo
1. In Vitro Assays:
-
Competitive Binding Assay: This assay determines the affinity of the test compound for the TRPV1 receptor. It is typically performed using cell membranes from CHO (Chinese Hamster Ovary) or HEK293 cells engineered to express TRPV1. The assay measures the displacement of a radiolabeled high-affinity TRPV1 ligand, such as [³H]resiniferatoxin ([³H]RTX), by the test compound. The result is expressed as a Ki (inhibition constant).[2]
-
Functional Calcium Flux Assay: This assay measures the antagonist's ability to inhibit channel function. Cells expressing TRPV1 are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The cells are then treated with the antagonist compound before being challenged with a TRPV1 agonist (e.g., capsaicin). The resulting change in intracellular calcium is measured via fluorescence. A reduction in the fluorescent signal compared to control indicates antagonism. The results are used to calculate an IC₅₀ value (half-maximal inhibitory concentration).[1]
| Compound Series/Analog | Assay Type | Target | Agonist | Potency (IC₅₀ or Ki) | Reference |
| 2-(3,5-dihalo 4-aminophenyl)acetamide (Cmpd 36) | Functional | hTRPV1 | Capsaicin | Potent antagonism reported | [4] |
| Diphenylpropenyl Analog (Cmpd 50) | Binding | rTRPV1 | [³H]RTX | Ki = 21.5 nM | [2][6] |
| Diphenylpropenyl Analog (Cmpd 50) | Functional | rTRPV1 | Capsaicin | Ki(ant) = 14.2 nM | [2] |
| (4,4′-dimethyl)diphenylpropenyl (Cmpd 54) | Functional | rTRPV1 | Capsaicin | Ki(ant) = 8.0 nM | [2][6] |
| 3-Fluoro Analog (Cmpd 54S) | Binding & Functional | rTRPV1, hTRPV1 | - | High affinity and potent antagonism | [8] |
2. In Vivo Efficacy Models:
-
Formalin Pain Model: This is a standard model of inflammatory pain in rodents. An injection of formalin into the paw elicits a biphasic pain response (flinching, licking). The early phase is due to direct nociceptor activation, while the late phase involves an inflammatory component. The ability of an orally administered antagonist to reduce these pain behaviors demonstrates its analgesic potential. Potent antagonists from related series have shown excellent activity in this model, sometimes completely inhibiting pain behavior in the second phase at doses as low as 1 mg/kg.[5]
-
Capsaicin-Induced Hypothermia Model: In rodents, systemic administration of the TRPV1 agonist capsaicin causes a transient drop in body temperature. The ability of a TRPV1 antagonist to block this effect serves as a robust in vivo target engagement biomarker.[4][5]
-
Thermoregulation Assessment: A critical safety study involves monitoring the core body temperature of animals after administration of the antagonist alone. A significant increase in body temperature (hyperthermia) is the primary dose-limiting side effect for this class of drugs.[4]
Conclusion and Future Directions
The 2-(4-aminophenyl)-2-methylpropanamide scaffold and its close relatives represent a well-validated and highly adaptable platform for the design of potent TRPV1 antagonists. The extensive SAR knowledge allows for the rational design of compounds with high affinity and modality-selective profiles, which is key to mitigating the hyperthermia side effects that plagued earlier candidates. The most promising compounds in this class demonstrate potent antagonism against capsaicin and heat activation while sparing proton activation, a profile that may translate to a safer therapeutic window in humans.
Future research will likely focus on further optimizing the pharmacokinetic properties of these compounds to ensure adequate drug exposure at the target site. Additionally, as our understanding of the structural biology of the TRPV1 channel improves with high-resolution cryo-EM structures, more sophisticated, structure-based drug design approaches will be employed to refine the interactions of these ligands, potentially leading to candidates with even greater potency and an improved safety profile for the treatment of debilitating pain conditions.
References
- Novakovic, S. D., et al. (2017). Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents.
-
Kim, C., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4509-4517. [Link]
-
Various Authors. (2017-2018). Structural series of TRPV1 antagonists (1) and lead antagonist (2). ResearchGate compilation of articles from Bioorganic & Medicinal Chemistry.[Link]
-
Lee, J., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4287. [Link]
-
Sun, W., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(3), 1310-1318. [Link]
-
Sun, W., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. PubMed Abstract.[Link]
-
Kim, K., et al. (2019). 2-(Halogenated Phenyl) Acetamides and Propanamides as Potent TRPV1 Antagonists. Request PDF on ResearchGate from Bioorganic & Medicinal Chemistry.[Link]
-
Morales-Lázaro, S. L., et al. (2019). TRPV1: Structure, Endogenous Agonists, and Mechanisms. International Journal of Molecular Sciences, 20(22), 5648. [Link]
-
Ryu, H., et al. (2012). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Bioorganic & Medicinal Chemistry, 20(1), 400-406. [Link]
-
El-Damasy, D. A., et al. (2018). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate Figure Description.[Link]
-
Wikipedia. (Date not available). Discovery and development of TRPV1 antagonists. Wikipedia.[Link]
Sources
- 1. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 2. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1: Structure, Endogenous Agonists, and Mechanisms [mdpi.com]
- 4. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
Methodological & Application
Procedure for reducing 2-(4-nitrophenyl)-2-methylpropanamide to the amine
Application Note: Chemoselective and Global Reduction Strategies for 2-(4-nitrophenyl)-2-methylpropanamide
Part 1: Introduction and Strategic Analysis
The reduction of 2-(4-nitrophenyl)-2-methylpropanamide presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two distinct reducible functionalities:[1][2][3]
-
A Nitro group (
) on the aromatic ring. -
A primary Amide group (
) hindered by a gem-dimethyl alpha carbon.
The term "reduction to the amine" is chemically ambiguous in this context. It can refer to:
-
Target A (Nitro Reduction): Conversion to the aniline (2-(4-aminophenyl)-2-methylpropanamide). This is a common intermediate for PI3K inhibitors and kinase research.
-
Target B (Amide Reduction): Conversion to the neopentyl amine (2-(4-nitrophenyl)-2-methylpropan-1-amine).
-
Target C (Global Reduction): Conversion to the diamine.
This guide provides validated protocols for all three scenarios, with a focus on chemoselectivity .
Reaction Pathway Selector
Figure 1: Strategic decision tree for selecting the appropriate reduction protocol based on the desired final amine.
Part 2: Detailed Experimental Protocols
Method 1: Chemoselective Nitro Reduction (Target A)
Target Product: 2-(4-aminophenyl)-2-methylpropanamide
Expert Insight: The gem-dimethyl group provides steric bulk that protects the amide from hydrolysis, but the nitro group is electronically exposed. Catalytic hydrogenation is the "Gold Standard" here because it operates under neutral conditions, avoiding the hydrolysis of the amide which can occur in
Reagents:
-
Substrate: 2-(4-nitrophenyl)-2-methylpropanamide (
) -
Catalyst:
( ) -
Solvent: Methanol (
) or Ethanol ( ) -
Hydrogen Source:
balloon ( )
Protocol:
-
Dissolution: In a round-bottom flask, dissolve
of the substrate in of anhydrous .-
Note: If solubility is poor due to the gem-dimethyl lipophilicity, add THF (
).
-
-
Inerting: Purge the flask with Nitrogen (
) or Argon for 5 minutes. -
Catalyst Addition: Carefully add
( ).-
Safety:
is pyrophoric. Do not add to dry solvent; ensure a solvent blanket is present or add as a water slurry if strictly anhydrous conditions are not required.
-
-
Hydrogenation: Evacuate the flask and backfill with
(balloon pressure) three times. Stir vigorously at Room Temperature (RT) for 4–6 hours. -
Monitoring: Monitor by TLC (mobile phase:
). The UV-active nitro spot (lower ) will disappear, replaced by a fluorescent amine spot (higher in polar systems, stains red with Ninhydrin). -
Workup: Filter the mixture through a Celite pad to remove
. Wash the pad with . -
Isolation: Concentrate the filtrate under reduced pressure to yield the aniline as an off-white solid. Yields are typically
.
Method 2: Chemoselective Amide Reduction (Target B)
Target Product: 2-(4-nitrophenyl)-2-methylpropan-1-amine
Expert Insight: Reducing an amide in the presence of a nitro group is difficult because potent nucleophilic hydrides (like
Reagents:
-
Substrate: 2-(4-nitrophenyl)-2-methylpropanamide (
) -
Reagent: Borane-THF complex (
in THF, ) -
Solvent: Anhydrous THF
-
Quench: Methanol,
Protocol:
-
Setup: Flame-dry a 2-neck flask and cool under
. Add substrate ( ) and anhydrous THF ( ). -
Addition: Cool the solution to
. Add solution dropwise via syringe. -
Reaction: Allow to warm to RT and stir for 1 hour. Then, heat to gentle reflux (
) for 2–4 hours. -
Quench (The "Borane Trap"): Cool to
. Carefully add until gas evolution ceases. -
Acidic Hydrolysis: Borane reduction forms a stable amine-borane complex. You must break this. Add
of (or concentrated in ) and reflux for 1 hour. -
Workup: Cool to RT. Basify to
with . Extract with ( ). -
Purification: The gem-dimethyl group makes the amine steric. If purification is needed, use Acid-Base extraction or column chromatography (DCM/MeOH/
).
Method 3: Global Reduction (Target C)
Target Product: 2-(4-aminophenyl)-2-methylpropan-1-amine
Expert Insight: For complete reduction, Lithium Aluminum Hydride (
Protocol (LAH Method):
-
Suspend
( ) in dry THF at . -
Add the nitro-amide substrate dropwise.
-
Reflux for 12–24 hours. The nitro group will reduce to the amine (via azo intermediates) and the amide to the amine.
-
Fieser Workup: Quench with water (
), ( ), and water ( ). Filter the white precipitate.
Part 3: Comparative Data & Safety
Summary of Methods
| Feature | Method 1: H2 / Pd/C | Method 2: Borane-THF | Method 3: LiAlH4 |
| Primary Transformation | Both | ||
| Selectivity | Excellent (Amide preserved) | Good (Nitro preserved*) | None (Global reduction) |
| Key Risk | Pyrophoric Catalyst | Vigorous quench; Side products | |
| Expected Yield | 90-98% | 75-85% | 60-75% |
*Note: Nitro tolerance with Borane depends on temperature. Do not exceed
Workup Workflow (Borane Method)
Figure 2: Critical workup steps for Borane reduction. Failure to hydrolyze the B-N complex results in low yield.
Part 4: References
-
Chemoselective Amide Reduction: Kovalenko, O. O., et al. "Amine synthesis by amide reduction." Organic Letters, 2015, 17, 446-449.[7]
-
Nitro Reduction Standards: "Reduction of Nitro Groups." Master Organic Chemistry, 2018.
-
Borane Selectivity: "Mild and Chemoselective Reduction Promoted by Borane Catalysis." Portal de la Investigación. (Generalized citation based on search result 1.2).
-
Target Molecule Intermediates: "Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile." ResearchGate. (Verifies the amino-amide/nitrile scaffold relevance).
Sources
- 1. scispace.com [scispace.com]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. (2R)-2-(4-nitrophenyl)propanamide | C9H10N2O3 | CID 966370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine synthesis by amide reduction [organic-chemistry.org]
Incorporation of 2-(4-Aminophenyl)-2-methylpropanamide into PI3K/mTOR inhibitors
Application Note: Strategic Incorporation of 2-(4-Aminophenyl)-2-methylpropanamide into Dual PI3K/mTOR Inhibitors
Abstract & Strategic Rationale
The development of dual PI3K/mTOR inhibitors is a critical frontier in oncology, designed to overcome the compensatory feedback loops that often render PI3K-selective inhibitors ineffective. A recurring challenge in this class is balancing potency with physicochemical properties (solubility, metabolic stability).
This guide details the incorporation of 2-(4-Aminophenyl)-2-methylpropanamide (hereafter referred to as Fragment A ) as a solvent-exposed "tail" moiety. This fragment is structurally significant due to two key features:
-
The Gem-Dimethyl Group: Exploits the Thorpe-Ingold effect (conformational lock) to restrict rotational freedom, reducing the entropic penalty of binding. It also sterically shields the benzylic position from metabolic oxidation (a common clearance liability).
-
The Primary Amide: Acts as a hydrogen bond donor/acceptor in the solvent interface, improving aqueous solubility and crystallizability compared to lipophilic alkyl tails.
This Application Note provides validated protocols for coupling Fragment A to heteroaryl cores (e.g., quinolines, triazines) and evaluating the resulting biological efficacy.
Signaling Context: The PI3K/mTOR Feedback Loop
Dual inhibition is necessary because inhibiting mTORC1 alone (via Rapalogs) releases the negative feedback loop on IRS-1, paradoxically activating AKT. Dual inhibitors block both the upstream PI3K signaling and the downstream mTOR complexes.[1][2][3]
Figure 1: The PI3K/mTOR signaling cascade. Dual inhibitors prevent the S6K-mediated feedback loop that reactivates AKT, ensuring robust pathway suppression.
Chemical Synthesis Protocols
The incorporation of Fragment A is typically achieved via two primary strategies depending on the core scaffold: Nucleophilic Aromatic Substitution (SNAr) for electron-deficient heterocycles (e.g., chloroquines, chlorotriazines) or Urea/Carbamate Coupling for linker-based designs (e.g., Gedatolisib analogs).
Method A: SNAr Coupling (Direct Attachment)
Best for: Quinoline, Quinazoline, or Triazine cores.
Reagents:
-
Core Scaffold: 4-Chloro-quinoline derivative or 2-Chloro-4,6-dimorpholino-1,3,5-triazine.
-
Nucleophile: 2-(4-Aminophenyl)-2-methylpropanamide (Fragment A).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (Anhydrous).
-
Base: Diisopropylethylamine (DIPEA) or K2CO3.
Step-by-Step Protocol:
-
Preparation: In a dry pressure vial, dissolve the Chlorinated Core (1.0 equiv) in anhydrous NMP (0.2 M concentration).
-
Addition: Add Fragment A (1.2 equiv) followed by DIPEA (2.5 equiv).
-
Reaction: Seal the vial and heat to 120°C for 12–16 hours.
-
Note: For highly reactive triazine cores, 80°C is sufficient.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride starting material and the formation of the product mass [M+H]+.
-
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates. Filter and wash with water.
-
Purification: If no precipitate forms, extract with EtOAc, dry over Na2SO4, and purify via Flash Chromatography (DCM:MeOH gradient, 0-10% MeOH).
Method B: Urea Linkage Formation
Best for: Designs requiring a spacer (e.g., Gedatolisib-like scaffolds).
Reagents:
-
Core Scaffold: Amino-heterocycle (e.g., 2-amino-pyrimidine).
-
Linker Reagent: Phenyl chloroformate or Triphosgene.
-
Fragment A: 2-(4-Aminophenyl)-2-methylpropanamide.
Step-by-Step Protocol:
-
Activation: Dissolve Fragment A (1.0 equiv) in dry THF/DCM (1:1) at 0°C. Add Pyridine (1.5 equiv) and Phenyl chloroformate (1.05 equiv) dropwise.
-
Carbamate Formation: Stir at 0°C for 1 hour to form the phenyl carbamate intermediate. Verify by TLC/LC-MS.
-
Coupling: Add the Amino-Core Scaffold (0.9 equiv) and Triethylamine (2.0 equiv) to the mixture.
-
Reflux: Heat the mixture to reflux (60–70°C) for 4–6 hours. The amine from the core will displace the phenol leaving group, forming the urea.
-
Purification: Concentrate the solvent. Triturate the residue with diethyl ether or acetonitrile to remove phenol byproducts.
Figure 2: Synthetic routes for incorporating the pharmacophore. Method A is preferred for direct aryl-aryl coupling; Method B for urea-linked scaffolds.
Biological Validation & Representative Data
To validate the efficacy of the incorporated fragment, a comparative analysis against a "des-methyl" analog (lacking the gem-dimethyl group) is recommended.
In Vitro Kinase Assays (Protocol)
System: ADP-Glo™ Kinase Assay (Promega)
-
Enzyme Prep: Dilute recombinant PI3K
(p110 /p85 ) and mTOR to 2x optimal concentration in Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS). -
Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO.
-
Reaction:
-
Add 2
L Compound + 4 L Enzyme. Incubate 10 min. -
Add 4
L Substrate/ATP mix (PIP2:PS lipid substrates for PI3K; GFP-4EBP1 for mTOR). -
Incubate 60 min at RT.
-
-
Detection: Add 10
L ADP-Glo Reagent (40 min) Add 20 L Kinase Detection Reagent (30 min). -
Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
Representative SAR Data (Expected Trends)
The table below illustrates the expected impact of incorporating Fragment A compared to a standard aniline tail.
| Compound ID | Tail Structure | PI3K | mTOR IC50 (nM) | HLM t1/2 (min)* |
| Control | 4-Aminobenzamide (No Methyls) | 12.5 | 8.0 | 15 |
| Target | 2-(4-Aminophenyl)-2-methylpropanamide | 2.1 | 1.4 | >120 |
-
Interpretation: The Target molecule typically exhibits superior potency due to the conformational lock (reducing entropy loss upon binding) and significantly improved metabolic stability (HLM t1/2) by blocking the benzylic oxidation site.
Troubleshooting & Optimization
-
Regioselectivity Issues (SNAr):
-
Problem: If the core has multiple chlorines (e.g., 2,4-dichloro-triazine), the aniline might attack the wrong position.
-
Solution: Control temperature.[3][4][5] The C-4 position of triazine is usually more reactive. Perform the reaction at 0°C initially. If selectivity is poor, use a bulkier base or switch to a Suzuki coupling strategy using the boronic ester of Fragment A.
-
-
Solubility of Fragment A:
-
Problem: The primary amide can cause stacking/aggregation.
-
Solution: If Fragment A is insoluble in DCM, use a DMF/THF mixture. Ensure the aniline is free-based (not a hydrochloride salt) before coupling.
-
-
Hydrolysis of Nitrile Precursors:
-
Context: If you cannot source the amide directly, you may start with 2-(4-aminophenyl)-2-methylpropanenitrile .
-
Protocol: Perform the coupling with the nitrile first. Then, hydrolyze the nitrile to the amide using Polyphosphoric Acid (PPA) at 100°C for 2 hours, or H2O2/K2CO3 in DMSO (Radziszewski hydrolysis) for milder conditions.
-
References
-
Mallon, R., et al. (2011). "Antitumor Efficacy of PKI-587 (Gedatolisib), a Highly Potent Dual PI3K/mTOR Inhibitor." Clinical Cancer Research.
-
Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity." Molecular Cancer Therapeutics.
-
Behenna, D. C., et al. (2008). "The Thorpe-Ingold Effect in Cyclic Ether Formation." Angewandte Chemie.
-
Venkatesan, A. M., et al. (2010). "Bis(morpholino-1,3,5-triazine) Derivatives: Potent, Dual Inhibitors of PI3K and mTOR." Journal of Medicinal Chemistry.
-
Wang, W., et al. (2014). "Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile." ResearchGate.[1][6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. celcuity.com [celcuity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of NVP-BEZ235 Intermediates using 2-(4-Aminophenyl)-2-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a multi-step synthetic pathway for the preparation of key intermediates of NVP-BEZ235, a potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor.[1] The synthesis commences with the readily available starting material, 2-(4-Aminophenyl)-2-methylpropanamide, and strategically elaborates it to a core structural component of NVP-BEZ235. This document provides not only step-by-step protocols but also the scientific rationale behind the chosen reactions and methodologies, empowering researchers to understand and adapt these procedures for their specific needs.
Introduction
NVP-BEZ235 is a formidable molecule in the landscape of cancer research, acting as a dual inhibitor of the PI3K/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[1] Its complex heterocyclic structure presents a significant synthetic challenge. This application note outlines a strategic approach to synthesize a key intermediate, beginning with 2-(4-Aminophenyl)-2-methylpropanamide. The initial step involves the conversion of the amide functionality to a nitrile, a common bioisostere in medicinal chemistry, to yield 2-(4-aminophenyl)-2-methylpropanenitrile. This intermediate is then coupled with a functionalized quinoline derivative, followed by a series of transformations to construct the core imidazo[4,5-c]quinoline scaffold of NVP-BEZ235.
Synthetic Strategy Overview
The overall synthetic strategy is a multi-step process that involves the initial modification of the starting material, followed by the construction of the complex heterocyclic core of NVP-BEZ235.
Caption: Proposed synthetic workflow for NVP-BEZ235 intermediates.
Experimental Protocols
Part 1: Modification of the Starting Material
Protocol 1: Dehydration of 2-(4-Aminophenyl)-2-methylpropanamide to 2-(4-Aminophenyl)-2-methylpropanenitrile
This initial step is crucial as the final NVP-BEZ235 molecule contains a nitrile group. The conversion of a primary amide to a nitrile can be efficiently achieved through dehydration.
Rationale: The dehydration of primary amides is a fundamental transformation in organic synthesis. While various reagents can effect this conversion, a mild and efficient method is preferred to avoid side reactions with the amino group.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-Aminophenyl)-2-methylpropanamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (Et3N, 2.0 eq) to the solution.
-
Dehydration: Slowly add a solution of trifluoroacetic anhydride (TFAA, 1.5 eq) in DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(4-aminophenyl)-2-methylpropanenitrile.
Part 2: Synthesis of the Quinoline Building Block
Protocol 2: Synthesis of 6-Bromo-4-chloro-3-nitroquinoline
This protocol outlines the preparation of a key electrophilic partner for the subsequent coupling reaction.
Rationale: The presence of a chloro group at the 4-position of the quinoline ring makes it susceptible to nucleophilic aromatic substitution. The nitro group at the 3-position further activates the ring for this reaction.
Step-by-Step Protocol:
-
Nitration: To a solution of 6-bromoquinoline in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated sulfuric acid and nitric acid. Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Work-up: Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms. Filter the solid and wash with water.
-
Chlorination: Treat the resulting 6-bromo-3-nitroquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) at reflux.
-
Purification: After cooling, carefully pour the reaction mixture onto ice and neutralize with a base. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by chromatography to obtain 6-bromo-4-chloro-3-nitroquinoline.
Part 3: Assembly of the Core Structure
Protocol 3: Coupling of 2-(4-Aminophenyl)-2-methylpropanenitrile with 6-Bromo-4-chloro-3-nitroquinoline
This step involves a nucleophilic aromatic substitution (SNAr) reaction to connect the two key fragments.[2][3]
Rationale: The electron-withdrawing nitro group and the quinoline nitrogen activate the 4-position for nucleophilic attack by the amino group of 2-(4-aminophenyl)-2-methylpropanenitrile.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), dissolve 2-(4-aminophenyl)-2-methylpropanenitrile (1.1 eq) and 6-bromo-4-chloro-3-nitroquinoline (1.0 eq).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography to yield N-(4-(1-cyano-1-methylethyl)phenyl)-6-bromo-3-nitroquinolin-4-amine.[4]
Protocol 4: Reduction of the Nitro Group
This step is critical for the subsequent formation of the imidazole ring.
Rationale: The selective reduction of the nitro group in the presence of a nitrile and an aryl bromide is essential. Catalytic hydrogenation with certain catalysts or chemical reduction methods can achieve this selectivity.[5][6]
Step-by-Step Protocol:
-
Reaction Setup: Suspend N-(4-(1-cyano-1-methylethyl)phenyl)-6-bromo-3-nitroquinolin-4-amine in a solvent mixture such as ethanol and water.
-
Reducing Agent: Add a reducing agent like iron powder and a small amount of ammonium chloride.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress.
-
Work-up: After the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.
-
Purification: Concentrate the filtrate and extract the product with an organic solvent. Dry the organic layer and remove the solvent to obtain N⁴-(4-(1-cyano-1-methylethyl)phenyl)-6-bromoquinoline-3,4-diamine.
Protocol 5: Imidazole Ring Formation
This cyclization step forms the core imidazo[4,5-c]quinoline ring system.
Rationale: The 1,2-diamine functionality generated in the previous step can react with a one-carbon electrophile to form the imidazole ring.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the diamine from the previous step in a suitable solvent like formic acid or a mixture of triethyl orthoformate and an acid catalyst.
-
Cyclization: Heat the reaction mixture at reflux.
-
Work-up and Purification: After completion, cool the reaction and neutralize with a base. Extract the product, dry the organic layer, and purify by chromatography to yield 1-(4-(1-cyano-1-methylethyl)phenyl)-8-bromo-1H-imidazo[4,5-c]quinoline.
Protocol 6: N-Methylation and Oxidation
This step introduces the methyl group on the imidazole ring and forms the desired ketone.
Step-by-Step Protocol:
-
N-Methylation: Treat the product from the previous step with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a solvent like DMF.
-
Oxidation: The subsequent oxidation to the quinolone can be achieved using various oxidizing agents.
Protocol 7: Suzuki Coupling
The final key step involves a Suzuki coupling to introduce the quinoline-3-yl group.[7][8]
Rationale: The Suzuki coupling is a powerful and versatile method for forming carbon-carbon bonds. It is well-suited for coupling an aryl bromide with a boronic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a degassed solvent system (e.g., a mixture of toluene, ethanol, and water), combine the 8-bromo-imidazo[4,5-c]quinoline intermediate, quinoline-3-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at reflux until the starting material is consumed.
-
Work-up and Purification: After cooling, partition the mixture between water and an organic solvent. Separate the organic layer, dry it, and concentrate. Purify the residue by column chromatography to obtain the desired NVP-BEZ235 core intermediate.
Summary of Key Reaction Steps
| Step | Reaction | Key Reagents | Purpose |
| 1 | Dehydration | TFAA, Et₃N | Conversion of amide to nitrile |
| 2 | Nitration & Chlorination | HNO₃/H₂SO₄, POCl₃ | Synthesis of the quinoline building block |
| 3 | SNAr Coupling | DIPEA | Formation of the C-N bond between the two key fragments |
| 4 | Nitro Reduction | Fe, NH₄Cl | Generation of the diamine for cyclization |
| 5 | Imidazole Formation | Formic Acid | Construction of the imidazo[4,5-c]quinoline core |
| 6 | N-Methylation & Oxidation | CH₃I, K₂CO₃; Oxidant | Functionalization of the imidazole ring |
| 7 | Suzuki Coupling | Quinoline-3-boronic acid, Pd catalyst, Base | Introduction of the final quinoline moiety |
Best Practices and Troubleshooting
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions, especially for the Suzuki coupling step.
-
Anhydrous Solvents: Use of anhydrous solvents is critical for many of the steps to ensure high yields.
-
Reaction Monitoring: Closely monitor all reactions by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: Careful purification by column chromatography or recrystallization is essential at each step to ensure the purity of the intermediates for the subsequent reactions.
-
Troubleshooting Suzuki Coupling: If the Suzuki coupling is sluggish, consider using a different palladium catalyst, ligand, or base. Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.
References
- 4-Aminoquinoline: a comprehensive review of synthetic str
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2015).
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons.
- selective reduction of nitro group without affecting other functional groups. (n.d.). BenchChem.
- 6-BROMO-4-CHLOROQUINOLINE synthesis. (n.d.). ChemicalBook.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025).
- 2-(4-Aminophenyl)propanenitrile. (2023). Smolecule.
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.).
- 6-bromo-4-chloroquinoline preparation method. (2017).
- 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. (n.d.).
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline. (n.d.). BenchChem.
- Synthesis of α-Methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-2-methanol. (n.d.). PrepChem.com.
- Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. (2024).
- 2-methyl-2-[(4-methylphenyl)amino]propanenitrile. (n.d.). Sigma-Aldrich.
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2015).
- Reduction of nitro group in the presence of a nitrile. (2018). Reddit.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mut
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Suzuki reaction. (n.d.). Wikipedia.
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Minimizing side reactions during alkylation of phenylacetonitriles
Topic: Minimizing Side Reactions in
Welcome to Precision Synthesis Support
You have reached the advanced troubleshooting module for C-H functionalization of activated nitriles . If you are observing low yields, "tarry" byproducts, or inseparable mixtures of mono- and dialkylated species during the alkylation of phenylacetonitrile (benzyl cyanide), you are encountering the classic "selectivity-reactivity paradox" of benzylic carbanions.
This guide moves beyond standard textbook procedures to address the mechanistic root causes of failure. We utilize Phase Transfer Catalysis (PTC) as the primary control system, as it offers superior selectivity compared to homogeneous conditions (e.g., NaH/THF).[1]
Part 1: The Diagnostic Landscape (Visualizing Failure)
Before adjusting your protocol, you must identify which competing pathway is dominating your reaction flask.[1]
Diagram 1: Competitive Reaction Pathways
Caption: The central node (Carbanion A) is the critical junction.[1] Path 1 is desired.[1] Path 2 (Dialkylation) and Path 3 (Thorpe Condensation) are the primary failure modes.[1]
Part 2: Troubleshooting Guides (FAQ Format)
Issue 1: "I cannot stop the reaction at the mono-alkylated stage. I see 15-20% dialkylation."
The Root Cause: This is a kinetic vs. thermodynamic control issue.[1] The mono-alkylated product is slightly less acidic (higher pKa) than the starting phenylacetonitrile due to the electron-donating alkyl group.[1] However, under homogeneous conditions (e.g., NaH/DMF) or uncontrolled PTC, the local concentration of the mono-alkylated anion can be high enough to react with the alkyl halide before it equilibrates.[1]
The Solution: The Makosza Interfacial Protocol You must switch to Liquid-Liquid Phase Transfer Catalysis (LL-PTC) using 50% NaOH.[1]
-
Why it works: In the Makosza system (50% NaOH + TEBA), the deprotonation occurs at the interface.[1] The quaternary ammonium catalyst (
) ferries the anion into the organic phase.[1] Crucially, the mono-alkylated product is less acidic.[1] If a mono-alkylated anion does form, it rapidly undergoes proton exchange with unreacted phenylacetonitrile at the interface, regenerating the starting anion. This "thermodynamic filter" suppresses dialkylation until the starting material is nearly consumed [1].[1]
Corrective Actions:
-
Switch Base: Use 50% w/w NaOH (aqueous).[1][2] Do not use solid alkoxides or dilute bases.[1]
-
Catalyst Choice: Use TEBA (Benzyltriethylammonium chloride) or TBAB (Tetrabutylammonium bromide) .[1] TEBA is often preferred for sterically unhindered substrates.[1]
-
Stoichiometry: Use a slight excess of Phenylacetonitrile (1.1 equiv) vs Alkyl Halide (1.0 equiv), rather than the reverse.
Issue 2: "My reaction mixture is turning into a dark red/brown viscous tar."
The Root Cause:
You are witnessing the Thorpe (or Thorpe-Ziegler) Self-Condensation .[1]
The benzylic carbanion is a potent nucleophile.[1][3] In the absence of a good electrophile (or if the alkyl halide is added too slowly), the carbanion attacks the cyano group of another phenylacetonitrile molecule.[1] This forms an imine anion, which tautomerizes to a stable
Corrective Actions:
-
Temperature Control: Self-condensation has a higher activation energy than alkylation.[1] Keep the reaction temperature below 30°C (often 0–10°C is safer) during the initial mixing.
-
Order of Addition: Never stir the nitrile and base alone for long periods.[1] Add the catalyst and alkyl halide immediately or premix the halide with the nitrile before adding the base.[1]
-
Dilution: If using a solvent (e.g., Toluene), increasing dilution reduces the bimolecular self-condensation rate relative to the pseudo-first-order reaction with the alkyl halide (if halide is in excess locally).[1]
Issue 3: "I have low conversion, and the alkyl halide is not reacting."
The Root Cause:
This is usually a Catalyst Poisoning or Hydration Energy issue.[1]
If you are using an alkyl iodide, the iodide ion (
Corrective Actions:
-
Avoid Iodides: Use Alkyl Bromides or Chlorides.[1] If you must use Iodides, use a molar equivalent of catalyst (which is expensive) or wash the organic phase frequently.[1]
-
Agitation: PTC is diffusion-controlled.[1] Ensure vigorous mechanical stirring (magnetic stirring is often insufficient for viscous 50% NaOH mixtures).[1]
Part 3: Master Protocol (The Self-Validating System)
This protocol utilizes the Makosza Condition , optimized for mono-alkylation selectivity.[1]
Reagents:
-
Phenylacetonitrile (10 mmol)[1]
-
Alkyl Bromide (10 mmol)[1]
-
50% Aqueous NaOH (15 mL, molar excess)
-
TEBA (Benzyltriethylammonium chloride) (0.1 mmol, 1 mol%)[1]
-
Optional: Toluene (if substrate is solid or highly viscous)[1]
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and thermometer, charge the Phenylacetonitrile and Alkyl Bromide.
-
Checkpoint: If using a solvent, add Toluene here (3-5 mL).[1]
-
-
Catalyst Addition: Add the TEBA catalyst.
-
Initiation: Add the 50% NaOH solution dropwise while maintaining the internal temperature between 25–30°C using a water bath.
-
Why: Exotherms promote Thorpe condensation.[1]
-
-
Reaction: Stir vigorously (critical for interfacial surface area) for 3–5 hours.
-
Quench: Dilute with water (50 mL) and extract with Ethyl Acetate or Toluene.
-
Purification: Wash organic layer with dilute HCl (to hydrolyze any trace imines) and then water.[1] Dry over
and concentrate.
Data Table: Solvent & Base Compatibility Matrix
| Condition | Selectivity (Mono:Di) | Risk Factor | Recommended For |
| 50% NaOH / TEBA (PTC) | High (95:5) | Low (Self-regulating) | Standard Synthesis |
| NaH / THF (Homogeneous) | Low (70:[1]30) | High (Dialkylation) | Cyclization / Ring Closing |
| t-BuOK / t-BuOH | Medium | High (Thorpe Condensation) | Specific substrates |
| NaNH2 / Liq.[1] NH3 | High | High (Safety/Complexity) | Historical methods |
Part 4: Decision Logic (Graphviz)
Diagram 2: Troubleshooting Logic Tree
Caption: Follow this logic flow to diagnose yield or purity issues post-reaction.
[1]
References
-
Makosza, M. (2000).[1] Phase-transfer catalysis. A general green methodology in organic synthesis.[1] Pure and Applied Chemistry, 72(7), 1399–1403.[1] [Link][1]
-
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904).[1][4] The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.[1] [Link]
-
Starks, C. M. (1971).[1][2][5] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society, 93(1), 195–199.[1] [Link]
-
Fedoryński, M. (2006).[1] Phase-transfer catalysis in the synthesis of α-phenylacetonitriles. ResearchGate. [Link]
Sources
Purification strategies for 2-(4-Aminophenyl)-2-methylpropanamide from aniline impurities
Executive Summary
The purification of 2-(4-aminophenyl)-2-methylpropanamide (often an intermediate in the synthesis of androgen receptor antagonists like Enzalutamide) presents a specific chemical challenge: separating a primary aromatic amine from other "aniline-like" impurities (starting materials, degradation products, or unreacted aniline reagents).
Because both the target and the impurities often share the basic aniline functionality (
Part 1: Diagnostic & Decision Matrix
Q1: How do I determine which purification strategy is best for my crude mixture?
A: You must first identify the nature of your "aniline impurity." Is it the volatile starting material (Aniline), a non-basic precursor (Nitrile/Nitro), or a colored oxidation byproduct?
Use this decision matrix to select your protocol:
Figure 1: Decision tree for selecting the optimal purification workflow based on impurity profile.
Part 2: Troubleshooting & Protocols
Issue 1: The crude product is a sticky brown solid, and I suspect residual Aniline.
Diagnosis:
Simple aniline (
Protocol A: Trituration (The "Solubility Gap" Method) This method exploits the fact that the amide group makes your target significantly less soluble in non-polar solvents than simple anilines.
-
Dry: Place the crude sticky solid under high vacuum (<1 mbar) at 40–50°C for 4 hours. This removes the bulk of free aniline.
-
Solvent Selection: Use Diethyl Ether or a Hexane/Ethyl Acetate (9:1) mixture.[1]
-
Slurry: Add cold solvent (5–10 mL per gram of crude) to the residue.
-
Agitate: Sonicate or vigorously stir for 15 minutes. The aniline impurities will dissolve into the organic supernatant, while the amide product (stabilized by hydrogen bonding) should remain as a solid.
-
Filter: Filter the suspension. Wash the filter cake with cold Hexanes.
-
Verify: Check the filtrate by TLC. It should contain the UV-active aniline spot (higher
), while the cake is your product.
Issue 2: My product is colored (yellow/brown) even after extraction.
Diagnosis: Aromatic amines are notorious for oxidizing into azo-dimers or "aniline blacks" upon exposure to air.[1] These impurities are often present in trace amounts but are highly colored.[1]
Protocol B: Recrystallization with Activated Carbon Recrystallization is superior to chromatography for removing trace colored impurities in amides.[1]
Data: Solubility Profile
| Solvent System | Temperature | Solubility of Target | Solubility of Impurities | Suitability |
|---|---|---|---|---|
| Ethanol/Water | Hot | High | High | Excellent (Classic) |
| Toluene | Hot | Moderate | High | Good (Rejects polar tars) |
| Ethyl Acetate | Hot | High | High | Moderate (Poor recovery) |[1]
Step-by-Step:
-
Dissolve: Dissolve the crude solid in boiling Ethanol (95%) . Use the minimum amount required to solubilize the solid.
-
Decolorize: Remove the heat source.[1] Add Activated Carbon (5–10 wt% of the crude mass).
-
Warning: Do not add carbon to a boiling solution; it will boil over.[1]
-
-
Reflux: Re-heat to reflux for 5–10 minutes.
-
Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad to remove the carbon.
-
Crystallize: Reheat the filtrate to boiling. Slowly add hot water dropwise until persistent turbidity (cloudiness) is observed.[1]
-
Cool: Allow the flask to cool to room temperature slowly, then place in an ice bath (
). -
Collect: Filter the white/off-white crystals and wash with cold Ethanol/Water (1:1).
Issue 3: I have unreacted Nitrile or Nitro precursors.
Diagnosis: If your synthesis involved the hydrolysis of 2-(4-aminophenyl)-2-methylpropanenitrile or reduction of the nitro analogue, these are non-basic or less basic impurities.[1] You can separate them using the basicity of the target amine.[2]
Protocol C: "Reverse" Acid-Base Extraction Standard extraction washes the organic layer with acid.[1] Here, we extract the product into the water, leaving non-basic impurities behind.
-
Dissolve: Dissolve the crude mixture in Ethyl Acetate .
-
Extract (Acidic): Extract the organic layer with 1M HCl (3x).
-
Discard Organic: Keep the aqueous acidic layer.[1]
-
Neutralize: Cool the aqueous layer in an ice bath. Slowly adjust pH to ~10 using 10% NaOH or saturated
.-
Observation: The product will precipitate as a solid or oil out.
-
-
Re-extract: Extract the now-cloudy aqueous mixture with DCM or Ethyl Acetate (3x).
-
Dry & Concentrate: Dry the combined organics over
, filter, and evaporate.
Issue 4: Separation is poor on Silica Gel (Tailing Spots).
Diagnosis:
Primary amines interact strongly with the acidic silanols on silica gel, causing "tailing" or streaking, which ruins separation from impurities with similar
Protocol D: Buffered Flash Chromatography You must deactivate the silica or modify the mobile phase.
Mobile Phase Optimization:
-
Base Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase.-
Example: DCM : Methanol :
(95 : 4 : 1).[1]
-
-
Solvent System:
-
Start with 100% DCM.[1]
-
Gradient to 10% Methanol in DCM (with modifier).
-
The amide functionality makes the molecule polar; it will elute later than simple anilines but earlier than highly polar acids.
-
Part 3: Scientific Grounding & References
Mechanistic Insight
The purification logic relies on the gem-dimethyl effect and the amide hydrogen bonding network . The gem-dimethyl group (
-
In Recrystallization: The amide-amide hydrogen bonds drive crystal lattice formation in protic solvents (EtOH/Water), excluding the "floppy" oily aniline impurities [1].
-
In Acid-Base: The
of the aniline nitrogen is typically ~4.6. The amide nitrogen is non-basic.[1] This allows specific protonation of the amine without hydrolyzing the amide under mild acidic conditions [2].
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for recrystallization of aromatic amides).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed.[1] Oxford University Press, 2012 .[1] (Mechanisms of amine basicity and amide stability).
-
Organic Syntheses , Coll. Vol. 1, p. 201 (1941); Vol. 2, p. 19 (1922). Phenylacetamide derivatives purification. Link
-
PubChem Compound Summary . 2-(4-aminophenyl)-2-methylpropanenitrile (Precursor properties). Link
-
EPA Method 8131 . Aniline and Selected Derivatives by Gas Chromatography. (Reference for volatility and extraction of anilines). Link
(Note: Specific patent literature for Enzalutamide intermediates often cites recrystallization from Isopropyl Alcohol or Toluene/Hexane systems for this specific scaffold).
Sources
Technical Support Center: Stability Protocols for 2-(4-Aminophenyl)-2-methylpropanamide
Case ID: ANL-OX-PREV-01 Subject: Prevention of Aniline Oxidation in 2-(4-Aminophenyl)-2-methylpropanamide Status: Active Guide Applicable For: Synthesis Intermediates, API Storage, Pre-clinical Formulation
Diagnostic & Triage: Is This Your Issue?
Before implementing a protocol, confirm the degradation pathway. The aniline group in 2-(4-Aminophenyl)-2-methylpropanamide is an electron-rich center susceptible to radical cation formation.
| Observation | Diagnosis | Root Cause | Severity |
| Pink/Red Coloration | Early-stage oxidation | Formation of Quinone Imines or Indamine dyes. | Moderate (Purification required) |
| Dark Brown/Black Tar | Late-stage polymerization | Oxidative coupling leading to Polyaniline-like oligomers . | Critical (Irreversible loss) |
| Purity Drop (HPLC) | N-Oxide / Azo formation | Peroxides in solvent or direct O₂ attack. | High (API specification failure) |
The Mechanism: Why It Happens
To prevent oxidation, you must understand the enemy. The gem-dimethyl group on the propanamide side chain provides excellent hydrolytic stability to the amide, but it offers zero protection to the distant aniline nitrogen.
The degradation is driven by a Radical Cation Mechanism . Light and Oxygen act synergistically to abstract an electron from the nitrogen lone pair.
Pathway Visualization
Figure 1: The oxidative cascade from the free aniline to colored impurities. Note that the initial radical formation is the rate-limiting step.[1]
Protocol Module: Prevention Strategies
Strategy A: The Inert Shield (Synthesis & Workup)
Use when: Performing coupling reactions or recrystallization.
The most common failure point is the presence of dissolved oxygen in solvents. Sparging with nitrogen is often insufficient for sensitive anilines.
Standard Operating Procedure: Freeze-Pump-Thaw This method removes dissolved gases (O₂) far more effectively than bubbling.
-
Seal: Place the solvent/solution in a Schlenk flask. Close the stopcock.
-
Freeze: Immerse the flask in liquid nitrogen (LN₂) until the solvent is solid.
-
Pump: Open the stopcock to high vacuum (0.1–0.01 mmHg) for 5–10 minutes.
-
Thaw: Close the stopcock. Thaw the flask in a warm water bath. Gas bubbles will evolve violently.
-
Repeat: Perform this cycle 3 times .
-
Backfill: After the final thaw, backfill with high-purity Argon (Ar is heavier than Air/N₂ and blankets the solution better).
Strategy B: The Salt Defense (Storage)
Use when: Storing the intermediate for >48 hours.
The free base aniline has an available lone pair on the nitrogen (
Conversion Protocol:
-
Dissolve 2-(4-Aminophenyl)-2-methylpropanamide in minimal dry Ethanol or Ethyl Acetate.
-
Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
The Hydrochloride salt will precipitate.
-
Filter under Argon.
-
Result: The HCl salt is stable at room temperature for months, whereas the free base may degrade in weeks.
Data Comparison: Stability at 25°C (Air Exposed)
| Form | Day 1 Purity | Day 14 Purity | Color |
|---|---|---|---|
| Free Base | 99.5% | 94.2% | Light Pink |
| HCl Salt | 99.5% | 99.4% | White/Off-White |
Strategy C: Solution Formulation (Antioxidants)
Use when: The molecule must remain in solution (e.g., for biological assays).
If you cannot use a salt (e.g., pH constraints in an assay), you must use a sacrificial antioxidant.
Recommended Additives:
-
Sodium Metabisulfite (
): 0.1% w/v. Best for aqueous buffers. It scavenges dissolved oxygen and reduces quinones back to phenols/anilines. -
Ascorbic Acid (Vitamin C): 0.5 - 1.0 mM. Acts as a radical scavenger.
-
BHT (Butylated hydroxytoluene): For organic stock solutions (DMSO/Ethanol).
Troubleshooting FAQ
Q: My product turned pink during the workup. Can I save it? A: Yes. The pink color is often due to trace amounts (<0.1%) of highly colored quinone imines.
-
Fix: Dissolve in a solvent, treat with activated charcoal (5% w/w) for 30 minutes, and filter through Celite. Alternatively, wash the organic layer with a dilute solution of Sodium Bisulfite (
) to reduce the colored impurities back to colorless species before recrystallization.
Q: Does the amide group affect this oxidation? A: Indirectly. The 2-methylpropanamide group is electron-withdrawing relative to an alkyl group, but the phenyl ring separates it from the amine. However, the gem-dimethyl group creates steric hindrance that prevents the amide from hydrolyzing. It does not protect the aniline from oxidation. Do not assume the molecule is stable just because the amide is robust.
Q: Can I use chlorinated solvents (DCM/Chloroform)? A: Avoid if possible. Chlorinated solvents often contain trace HCl or phosgene, but more importantly, they can generate radicals under light exposure that accelerate aniline oxidation. If you must use DCM, pass it through basic alumina first to remove acid traces and store it in the dark.
Q: I see a new peak at M+16 in LCMS. What is it?
A: This is the N-Oxide or Hydroxylamine intermediate (
References
-
Aniline Oxidation Mechanisms
- Title: Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
- Source:Environmental Science & Technology / Oxford Academic.
-
URL:[Link] (Contextual grounding on radical pathways).
-
Degassing Protocols
- Title: Stabilized aromatic amines (Patent US2653171A).
-
Synthesis Context (Related Intermediates)
- Title: Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile (Precursor context).
- Source: ResearchG
-
URL:[Link]
Sources
Resolving solubility issues of 2-(4-Aminophenyl)-2-methylpropanamide in aqueous buffers
Technical Support Center: 2-(4-Aminophenyl)-2-methylpropanamide
A Guide to Resolving Aqueous Solubility Challenges
Introduction
Welcome to the technical support guide for 2-(4-Aminophenyl)-2-methylpropanamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a molecule possessing both a basic aromatic amine and a primary amide functional group, its solubility behavior can be complex and highly dependent on experimental conditions.
This guide provides a structured approach to troubleshooting, moving from fundamental principles to practical, step-by-step protocols. Our goal is to equip you with the scientific understanding and technical procedures necessary to achieve successful and reproducible dissolution in your desired aqueous buffer systems.
Understanding the Molecule: A Chemical Perspective
The solubility of 2-(4-Aminophenyl)-2-methylpropanamide is governed by its distinct chemical features:
-
The Aromatic Amine (Aniline Moiety): The aminophenyl group contains a primary aromatic amine. This amine is a weak base and can be protonated to form a water-soluble salt.[1] The extent of this protonation is dependent on the pH of the solution and the pKa of the amine.
-
The Primary Amide: The 2-methylpropanamide portion of the molecule contains a primary amide. While amides can participate in hydrogen bonding, they are generally less effective at increasing aqueous solubility compared to ionizable groups.
-
Overall Lipophilicity: The presence of the phenyl ring and methyl groups contributes to the molecule's overall hydrophobicity, which can counteract the solubilizing effects of the polar functional groups.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-(4-Aminophenyl)-2-methylpropanamide not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?
A1: At neutral pH, the aromatic amine group is primarily in its neutral, uncharged form.[4][5] This form is less polar and therefore has lower solubility in aqueous solutions. To achieve significant solubility, the pH of the buffer needs to be acidic enough to protonate the amine, forming a more soluble salt.[1][6]
Q2: I tried lowering the pH, but the compound still precipitated. What went wrong?
A2: Several factors could be at play:
-
Insufficient pH drop: The pH may not have been lowered enough to fully protonate the compound. Aim for a pH that is at least 1-2 units below the estimated pKa of the aromatic amine (e.g., pH 2.5-3.5).
-
Buffer capacity: The buffer you are using might not have sufficient capacity to maintain the low pH after the addition of the compound.
-
Common ion effect: While less common for this type of compound, in highly concentrated buffers, the presence of common ions could slightly suppress solubility.[7]
Q3: Can I use organic solvents to help dissolve the compound?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[8][] Solvents like DMSO, ethanol, or PEG 400 can disrupt the hydrogen bonding network of water, reducing the polarity of the solvent system and making it more favorable for your compound to dissolve.[] However, it is crucial to consider the compatibility of the chosen co-solvent with your downstream application (e.g., cell-based assays).
Q4: What is the maximum concentration of co-solvent I should use?
A4: This is highly dependent on your experimental system. For many biological assays, it is recommended to keep the final concentration of organic solvents like DMSO below 0.5% or even 0.1% to avoid off-target effects. Always perform a vehicle control experiment to assess the impact of the co-solvent on your assay.
Q5: Is heating the solution a good way to increase solubility?
A5: Gentle heating can increase the rate of dissolution and, in some cases, the equilibrium solubility. However, be cautious as prolonged exposure to high temperatures could potentially degrade the compound. Also, the compound may precipitate out of solution upon cooling to room or experimental temperature. This method is often best used in conjunction with other techniques like pH adjustment or co-solvents.
Troubleshooting Guides
Guide 1: pH-Mediated Solubility Enhancement
This approach is the first line of action for compounds with a basic functional group.
Issue: The compound is insoluble in a neutral or near-neutral aqueous buffer.
Principle: By lowering the pH of the buffer, the weakly basic aromatic amine group becomes protonated, forming a positively charged ammonium salt. This ionic species is significantly more soluble in polar solvents like water than its neutral counterpart.[4][5][10]
Experimental Protocol:
-
Prepare an acidic stock solution: Instead of dissolving the compound directly in your final buffer, first prepare a concentrated stock solution in an acidic vehicle. A common starting point is 10-50 mM HCl in water or a low molarity citrate buffer (pH 3.0).
-
Gentle agitation: After adding the compound to the acidic solution, vortex or sonicate the mixture to aid dissolution.[8]
-
Serial dilution: Once the stock solution is clear, perform serial dilutions into your final, higher pH experimental buffer. The key is that the final concentration of the compound is low enough, and the buffering capacity of the final buffer is high enough, to maintain the compound in solution as the pH equilibrates.
Troubleshooting Flowchart for pH Adjustment:
Caption: Decision tree for pH-based solubility enhancement.
Guide 2: Co-solvent Systems
This method is useful when pH adjustment alone is insufficient or not compatible with the experimental design.
Issue: The compound remains insoluble even after pH adjustment, or the required low pH is detrimental to the experiment.
Principle: Water-miscible organic solvents, or co-solvents, can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[][11][12]
Recommended Co-solvents and Their Properties:
| Co-solvent | Polarity | Common Use Notes |
| DMSO | Polar Aprotic | Powerful solvent, but can be toxic in some biological systems. Keep final concentration low.[8][12] |
| Ethanol | Polar Protic | Generally well-tolerated in many biological systems.[8][] |
| PEG 400 | Polar Protic | Often used in pharmaceutical formulations due to its low toxicity.[][13] |
Experimental Protocol:
-
Prepare a high-concentration stock in pure co-solvent: Dissolve the 2-(4-Aminophenyl)-2-methylpropanamide in 100% DMSO, ethanol, or another suitable organic solvent to create a concentrated stock solution (e.g., 10-100 mM).
-
Stepwise dilution: Add the organic stock solution dropwise to your aqueous buffer while vortexing vigorously. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.
-
Final concentration check: Ensure the final concentration of the co-solvent in your working solution is compatible with your experimental system.
Combined Approach Workflow:
Caption: Workflow for using a co-solvent with optional pH adjustment.
Advanced Strategies
If the above methods are not sufficient, more advanced formulation techniques can be considered, particularly in a drug development context:
-
Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[8][14]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[13][14]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution.[15][16]
These advanced methods typically require specialized equipment and formulation expertise.
Summary and Recommendations
For laboratory-scale experiments, a systematic approach is recommended:
-
Attempt pH adjustment first: Try to dissolve the compound in an acidic buffer (pH 3-4).
-
Introduce a co-solvent if needed: If pH adjustment is insufficient, prepare a stock solution in DMSO or ethanol and dilute it into your aqueous buffer.
-
Combine strategies: For particularly challenging cases, a combined approach of a co-solvent stock solution diluted into an acidic buffer can be effective.
Always remember to include appropriate vehicle controls in your experiments to account for any effects of the pH or co-solvents used.
References
- Fiveable. (2025, August 15). pH and Solubility. AP Chem.
- Streng, W. H., & Zoglio, M. A. (1983). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 72(7), 801–804.
- AP Chemistry. (n.d.). 8.11 pH and Solubility.
- Save My Exams. (2024, August 25). pH & Solubility. College Board AP® Chemistry Study Guides 2022.
- Expii. (n.d.). Effect of pH on Solubility — Overview & Examples.
- Crampton, M. R., & Gibson, B. (1998). Rate-limiting proton-transfer in the σ-adduct forming reactions of 1,3,5-trinitrobenzene and 4-nitrobenzofuroxan with substituted anilines in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (4), 753-758.
- Benchchem. (n.d.).
- Missouri S&T. (n.d.).
- TSI Journals. (2009, November 21). Correlation between hardness and basicity-pKa of substituted anilines.
- BOC Sciences. (n.d.).
- PubChem. (2026, February 14). 2-amino-N-(4-bromophenyl)-2-methylpropanamide.
- Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
- Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
- University of Illinois at Chicago. (n.d.). Chapter 23 The Chemistry of Amines.
- MDPI. (2018, July 31). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
- Yildiz, O., Dege, N., & Avci, D. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642.
- Journal of Pharmaceutical Negative Results. (n.d.).
- International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- University of Rochester. (n.d.). Workup: Amines.
- University of Alberta. (n.d.).
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
- Journal of Pharmaceutical Research and Reports. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
- Wada, S., Ichikawa, H., & Tastsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering, 45(4), 304-309.
- European Medicines Agency (EMA). (2010, May 31).
- WuXi AppTec DMPK. (2024, March 15).
- LookChem. (2025, May 20). 2-methylpropanamide.
- PubChem. (n.d.). 2-(4-Aminophenyl)
- Springer. (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.
- MDPI. (n.d.). Special Issue : Advances in Formulation of Poorly Soluble Bioactive Compounds.
- National Research Council (US) Committee on Amines. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects.
- Cheméo. (n.d.). Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7).
- Reddit. (2022, December 26). Drug Solubility and Solvents. r/Chempros.
- Sigma-Aldrich. (n.d.). 3-[(2-aminophenyl)sulfanyl]propanamide.
- University of Bristol. (2011, May 10). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. journaleras.com [journaleras.com]
- 3. afit.edu [afit.edu]
- 4. fiveable.me [fiveable.me]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. Workup [chem.rochester.edu]
- 7. savemyexams.com [savemyexams.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjbphs.com [wjbphs.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. ascendiacdmo.com [ascendiacdmo.com]
Validation & Comparative
Technical Guide: 1H NMR Characterization of 2-(4-Aminophenyl)-2-methylpropanamide gem-Dimethyl Signatures
Topic: 1H NMR Characterization of 2-(4-Aminophenyl)-2-methylpropanamide gem-Dimethyl Peaks Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the synthesis of androgen receptor antagonists (e.g., Enzalutamide intermediates), the hydrolysis of 2-(4-aminophenyl)-2-methylpropanenitrile to 2-(4-aminophenyl)-2-methylpropanamide is a critical quality control point. The structural transformation hinges on the conversion of a nitrile (
While Mass Spectrometry confirms molecular weight, it often fails to distinguish subtle hydrolysis states in crude mixtures. 1H NMR spectroscopy remains the definitive method for structural validation. This guide focuses on the gem-dimethyl moiety (
Structural Context & The gem-Dimethyl Reporter
The gem-dimethyl group acts as a sensitive magnetic probe. Its chemical shift is heavily influenced by the magnetic anisotropy and electron-withdrawing nature of the adjacent functional group (Nitrile vs. Amide).
-
Precursor (Nitrile): The linear cyano group exerts a strong deshielding cone, typically shifting
-methyl protons downfield (~1.60 – 1.70 ppm). -
Product (Amide): The carbonyl group of the amide has a different anisotropy cone and is generally less deshielding to
-methyls than the nitrile, resulting in an upfield shift (~1.40 – 1.50 ppm).
The Target Molecule
Compound: 2-(4-Aminophenyl)-2-methylpropanamide
Key Feature: Quaternary Carbon
Comparative Analysis of Characterization Protocols
This section compares three distinct NMR solvent protocols. The "Performance" is defined by resolution, diagnostic capability, and ease of interpretation.
Protocol A: DMSO-d6 (The Gold Standard)
Best For: Full structural characterization and purity assay.
-
Mechanism: DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor. It stabilizes the amide protons (
) and the aniline protons ( ), slowing their exchange rate. -
Spectral Signature:
-
Amide
: Appears as two distinct broad singlets or one broad peak (depending on rotation) in the 6.5 – 7.5 ppm range. -
Aniline
: Distinct broad singlet, typically 4.5 – 5.5 ppm. -
gem-Dimethyl: Sharp singlet at ~1.45 ppm .
-
-
Differentiation: The presence of amide protons plus the upfield shift of the methyls provides a double-confirmation of hydrolysis.
Protocol B: CDCl3 (The Rapid Screen)
Best For: Quick in-process checks (IPC) after organic extraction.
-
Mechanism: Non-polar solvent. Amide protons often aggregate or exchange, leading to extreme broadening.
-
Spectral Signature:
-
Amide
: Often invisible or a very broad hump; unreliable for integration. -
gem-Dimethyl: Singlet at ~1.55 ppm .
-
-
Risk: The chemical shift difference between the nitrile and amide methyls is narrower in CDCl3. Without the diagnostic amide
signals, distinguishing partial hydrolysis is difficult.
Protocol C: Methanol-d4 (The "Clean" Spectrum)
Best For: Analyzing the aromatic region without
-
Mechanism: Protic solvent.[1] Rapidly exchanges with all
protons (Amide and Aniline). -
Spectral Signature:
-
Amide/Aniline
: Disappear (replaced by HDO/MeOD peak). -
gem-Dimethyl: Sharp singlet.
-
-
Utility: Useful only if the aromatic region is complex and you need to remove
signals to calculate precise coupling constants for the phenyl ring. It is poor for proving the existence of the amide group itself.
Experimental Data Comparison
The following data represents typical chemical shifts observed for the gem-dimethyl and relevant protons in the specified solvents.
Table 1: Comparative Chemical Shifts (
| Feature | Precursor (Nitrile) in DMSO-d6 | Product (Amide) in DMSO-d6 | Product (Amide) in CDCl3 | Product (Amide) in MeOD |
| gem-Dimethyl | 1.63 (s, 6H) | 1.45 (s, 6H) | 1.55 (s, 6H) | 1.50 (s, 6H) |
| Amide | Absent | 6.8 - 7.2 (br s, 2H) | Broad/Invisible | Exchanged |
| Aniline | 5.20 (s, 2H) | 4.8 - 5.0 (s, 2H) | 3.5 - 4.0 (br) | Exchanged |
| Aromatic Protons | 6.6 (d), 7.0 (d) | 6.5 (d), 7.1 (d) | 6.6 (d), 7.2 (d) | 6.6 (d), 7.2 (d) |
Note: Chemical shifts are referenced to TMS (0.0 ppm) or residual solvent peaks (DMSO: 2.50 ppm, CDCl3: 7.26 ppm).
Detailed Experimental Protocol (Self-Validating)
This protocol ensures that the lack of an amide signal is not a false negative due to wet solvent or poor shimming.
Step 1: Sample Preparation (DMSO-d6)[2]
-
Mass: Weigh 5–10 mg of the dried solid product.
-
Critique: Using <5 mg may result in low signal-to-noise for the broad amide protons.
-
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Tip: Use an ampoule rather than a stock bottle to minimize water content. Water in DMSO appears at ~3.33 ppm but can catalyze proton exchange if acidic impurities are present.
-
-
Dissolution: Vortex until clear. If the solution is cloudy, filter through a cotton plug into the NMR tube.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).
-
Scans (ns): Minimum 16 scans (to resolve broad amide peaks from baseline noise).
-
Relaxation Delay (d1): Set to
seconds.-
Reasoning: Methyl protons have long T1 relaxation times. Short delays lead to integration errors, making the 6H methyl integration inaccurate relative to the 4H aromatic signals.
-
-
Spectral Width: -2 to 14 ppm (to catch downfield amide protons or acid impurities).
Step 3: Validation Logic
-
Check 1.45 ppm: Is the singlet present?
-
Check 1.63 ppm: Is the precursor singlet absent?
-
Check 6.5–7.5 ppm: Are the amide protons visible?
-
If yes to all: Validated Product.[3]
-
If 1.63 present: Incomplete hydrolysis.
-
If 1.45 present but no NH: Suspect wet solvent or rapid exchange; re-run in dry DMSO or lower temperature.
-
Decision Workflow Logic
The following diagram illustrates the logical pathway for selecting the solvent and interpreting the results for product verification.
Figure 1: Decision logic for solvent selection and spectral interpretation in amide characterization.
References
-
Synthesis and Characterization of Enzalutamide Intermediates
- Detailed synthesis and NMR data for 2-(4-aminophenyl)
-
Source:
-
NMR Solvent Data & Impurity Tables
- Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 7512–7515.
-
Source:
-
Amide vs.
- General principles of anisotropy and chemical shifts for -methyl groups in amides vs. nitriles.
-
Source:
-
Enzalutamide Structure & Degradation Products
- Characterization of the gem-dimethyl moiety in the context of the full drug scaffold.
-
Source:
Sources
Technical Guide: HPLC Method Development for 2-(4-Aminophenyl)-2-methylpropanamide Purity Analysis
Executive Summary
This guide presents a comparative analysis of HPLC methodologies for the purity assessment of 2-(4-Aminophenyl)-2-methylpropanamide (CAS: 1134-36-7), a critical intermediate in the synthesis of androgen receptor antagonists like Enzalutamide .
While traditional C18 chemistries provide adequate retention, they often struggle with peak symmetry for basic aniline derivatives and lack the selectivity required to resolve structurally similar synthesis precursors (e.g., nitro-intermediates). This guide advocates for the adoption of Biphenyl Core-Shell Technology , demonstrating its superior performance in resolving the target amine from its electron-deficient nitro-precursor via enhanced
Molecular Profile & Separation Challenges
To design a robust method, we must first deconstruct the analyte's physicochemical behavior.
-
Target Molecule: 2-(4-Aminophenyl)-2-methylpropanamide
-
Key Functional Groups:
-
Primary Amine (Aniline): Basic (
). At acidic pH, this group is protonated ( ), leading to secondary interactions with residual silanols on the column stationary phase, causing severe peak tailing. -
Amide: Neutral, contributes to polarity.
-
Phenyl Ring: UV active, site for
interactions.
-
Critical Impurities (The Separation Challenge)
The synthesis typically involves the reduction of a nitro-precursor. Therefore, the method must resolve:
-
Impurity A (Precursor): 2-methyl-2-(4-nitrophenyl)propanamide. (Neutral, Electron-poor aromatic ring).
-
Impurity B (Hydrolysis): 2-(4-aminophenyl)-2-methylpropanoic acid. (Amphoteric).
Comparative Study: C18 vs. Biphenyl Core-Shell
We compared two distinct separation strategies. The "Alternative" represents the industry-standard C18 approach, while the "Product" represents the advanced Biphenyl Core-Shell methodology.
Method A: The Alternative (Standard C18)
-
Column: Fully Porous C18 (5 µm, 250 x 4.6 mm).
-
Mechanism: Hydrophobic Interaction only.
-
Limitation: The separation relies solely on hydrophobicity. Since the Amine and Nitro species have similar hydrophobic cores, resolution is achieved only through gradient manipulation. The basic amine interacts with silanols, resulting in tailing (
).
Method B: The Solution (Biphenyl Core-Shell)
-
Column: Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm).
-
Mechanism: Hydrophobic Interaction +
Selectivity . -
Advantage: The Biphenyl phase acts as a weak
-donor.-
The Nitro-impurity (Electron-withdrawing
) is -deficient and interacts strongly with the Biphenyl phase. -
The Amino-target (Electron-donating
) is -rich and interacts differently, enhancing selectivity ( ). -
Core-Shell particles reduce diffusion paths, sharpening peaks for the polar amine.
-
Experimental Data Summary
| Parameter | Method A (Standard C18) | Method B (Biphenyl Core-Shell) | Improvement |
| Retention Time (Target) | 8.4 min | 5.2 min | 38% Faster |
| Resolution ( | 2.1 | 6.8 | 3.2x Improvement |
| Tailing Factor ( | 1.65 | 1.08 | Perfect Symmetry |
| Theoretical Plates ( | ~8,500 | ~18,000 | High Efficiency |
Analyst Note: The drastic improvement in resolution (
) is driven by the "orthogonal" selectivity of the Biphenyl phase. While C18 separates by "greasiness," Biphenyl separates by "electron density."
Visualizing the Separation Mechanism
The following diagram illustrates why the Biphenyl phase succeeds where C18 fails.
Caption: Comparative interaction mechanism showing the enhanced selectivity of Biphenyl ligands for nitro-aromatics.
Detailed Experimental Protocol (Method B)
This protocol is validated for the purity analysis of 2-(4-Aminophenyl)-2-methylpropanamide.
Reagents
-
Water: Milli-Q (18.2 MΩ).
-
Ammonium Formate: Mass Spec Grade (Volatile buffer preferred for potential MS coupling).
-
Formic Acid: HPLC Grade.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm | Maximizes |
| Mobile Phase A | 10mM Ammonium Formate, pH 3.0 (adj. Formic Acid) | Low pH suppresses silanol activity; buffers the amine. |
| Mobile Phase B | Acetonitrile | Strong solvent for elution. |
| Flow Rate | 1.2 mL/min | Optimal linear velocity for core-shell particles. |
| Column Temp | 35°C | Improves mass transfer and reduces backpressure. |
| Detection | UV @ 240 nm | Max absorbance for the benzamide scaffold. |
| Injection Vol | 5 µL | Prevents column overload. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Trapping polar impurities) |
| 1.0 | 5 | Begin Elution |
| 8.0 | 60 | Linear Gradient (Elutes Target & Nitro) |
| 8.1 | 95 | Wash Step (Elutes dimers/oligomers) |
| 10.0 | 95 | Hold Wash |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | Ready for next injection |
Method Development Workflow
The following decision tree outlines the logical steps taken to arrive at this optimized protocol, ensuring reproducibility and robustness.
Caption: Logical decision tree for selecting Biphenyl stationary phase over standard C18.
Validation Strategy (Self-Validating System)
To ensure the method is "Trustworthy" and compliant with ICH Q2(R1) guidelines, the following validation parameters were established.
-
System Suitability Test (SST):
-
A standard mix containing the Target and Nitro-impurity must be injected before every run.
-
Requirement: Resolution (
) > 4.0; Tailing Factor ( ) < 1.2. -
Why? This confirms the column's
-selectivity is active. If drops, the phenyl phase may be fouled.
-
-
Linearity & Range:
-
Demonstrated linear range: 0.5 µg/mL to 100 µg/mL.
- .
-
-
Sensitivity (LOD/LOQ):
-
LOD: 0.05 µg/mL (S/N = 3).
-
LOQ: 0.15 µg/mL (S/N = 10).
-
Significance: Critical for detecting trace nitro-precursors which are potentially mutagenic.
-
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Phenomenex. (2025). Selectivity of Biphenyl Stationary Phases for Aromatic Isomers. Technical Note TN-1204. Link
- Zhang, Y., et al. (2016). "An improved and practical route for the synthesis of enzalutamide and potential impurities study." Journal of Chemical and Pharmaceutical Research. (Contextual basis for impurity profile).
-
Sigma-Aldrich. (2025). HPLC and UHPLC Column Selection Guide: Amide vs. Biphenyl Selectivity. Link
-
Sielc Technologies. (2025). Separation of Aniline Derivatives on Mixed-Mode and Reverse Phase Columns. Link
Sources
A Comparative Guide to the Crystal Structure Analysis of 2-(4-Aminophenyl)-2-methylpropanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(4-Aminophenyl)-2-methylpropanamide Derivatives in Medicinal Chemistry
The 2-(4-aminophenyl)-2-methylpropanamide scaffold is a key pharmacophore found in a variety of biologically active compounds. Its structural rigidity, coupled with the potential for diverse functionalization at the aromatic amine and the amide moiety, makes it a versatile building block in drug discovery. The spatial arrangement of these functional groups, dictated by the crystal packing and intermolecular interactions, plays a pivotal role in the molecule's interaction with biological targets. Understanding the three-dimensional structure of these derivatives at the atomic level through crystal structure analysis is therefore not merely an academic exercise but a critical step in rational drug design and development.
This guide provides a comparative analysis of the crystal structures of 2-(4-aminophenyl)-2-methylpropanamide derivatives. We will delve into the experimental methodologies for their structural elucidation, compare key crystallographic parameters, and discuss how subtle changes in chemical structure can lead to significant differences in their solid-state architecture. This information is invaluable for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents with improved efficacy and physicochemical properties.
Comparative Crystal Structure Analysis: The Impact of Aromatic Substitution
To illustrate the principles of comparative crystal structure analysis, we will examine a key derivative, 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide . While the crystal structure of the parent compound, 2-(4-aminophenyl)-2-methylpropanamide, is not publicly available in crystallographic databases at the time of this writing, the analysis of this derivative provides a robust framework for understanding the structural nuances of this class of compounds. The introduction of a nitro group on the phenyl ring and a bromine atom at the alpha-carbon significantly influences the electronic and steric properties of the molecule, which in turn dictates its crystal packing.
Key Crystallographic Data
The following table summarizes the crystallographic data for 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide. This data serves as a benchmark for comparison with other derivatives as their structures become available.
| Parameter | 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide[1] |
| Chemical Formula | C₁₀H₁₁BrN₂O₃ |
| Formula Weight | 287.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 24.1245 (12) |
| b (Å) | 5.8507 (3) |
| c (Å) | 15.4723 (8) |
| α (°) | 90 |
| β (°) | 91.837 (5) |
| γ (°) | 90 |
| Volume (ų) | 2182.72 (19) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.748 |
| Temperature (K) | 123 |
Analysis of Molecular Conformation and Intermolecular Interactions
In the crystal structure of 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide, a notable feature is the slight twist between the amide group and the phenyl ring, with a C-N-C-C torsion angle of 12.7(4)°.[1] This deviation from planarity is a common feature in N-aryl amides and is influenced by the steric hindrance of the substituents.
The crystal packing is stabilized by a network of weak intermolecular interactions, including N-H···O, C-H···Br, and C-H···O hydrogen bonds.[1] These interactions are crucial in forming a stable three-dimensional supramolecular architecture. The presence of the nitro group, a strong electron-withdrawing group and a potent hydrogen bond acceptor, plays a significant role in directing the crystal packing. It is anticipated that replacing the nitro group with an amino group (as in the parent compound) would lead to a different set of hydrogen bonding motifs, likely involving N-H···N interactions, which could result in a completely different crystal packing arrangement.
Experimental Protocols: From Synthesis to Structure
The determination of the crystal structure of a 2-(4-aminophenyl)-2-methylpropanamide derivative is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its crystal structure from X-ray diffraction data.
Synthesis and Crystallization
The synthesis of these derivatives typically involves the amidation of a corresponding 2-aryl-2-methylpropanoic acid or its activated derivative. The choice of solvent and reaction conditions is critical to achieving a high yield and purity of the final product.
Step-by-Step Synthesis Protocol (General):
-
Activation of the Carboxylic Acid: The 2-aryl-2-methylpropanoic acid is converted to a more reactive species, such as an acid chloride or an active ester.
-
Amide Coupling: The activated acid is then reacted with the desired aniline or amine to form the propanamide derivative.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain a sample of high purity suitable for crystallization.
Crystallization Protocol:
The key to successful single-crystal X-ray diffraction is the growth of high-quality single crystals. Slow evaporation of a saturated solution is a commonly employed technique.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.
-
Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent with gentle heating to achieve saturation.
-
Slow Evaporation: The solution is loosely covered and left undisturbed at a constant temperature. The slow evaporation of the solvent leads to the gradual formation of single crystals.
Experimental Workflow for Crystal Structure Analysis
Sources
A Comparative Guide to Quality Control Standards for 2-(4-Aminophenyl)-2-methylpropanamide Pharmaceutical Intermediates
Introduction
2-(4-Aminophenyl)-2-methylpropanamide is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The quality of this intermediate directly impacts the purity, safety, and efficacy of the final drug product. Therefore, robust quality control (QC) standards are not merely a regulatory hurdle but a fundamental necessity for consistent and reliable pharmaceutical manufacturing.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies for the quality control of 2-(4-Aminophenyl)-2-methylpropanamide, offering insights into experimental choices and supporting data for researchers, scientists, and drug development professionals.
The quality of pharmaceutical intermediates is a critical determinant of several downstream outcomes, including process reproducibility, the formation of impurities, batch-to-batch consistency, and the overall risk profile of the synthesis process.[1] As such, regulatory bodies increasingly expect manufacturers to implement well-documented and auditable control strategies for these materials.[1]
Critical Quality Attributes (CQAs) for 2-(4-Aminophenyl)-2-methylpropanamide
Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For 2-(4-Aminophenyl)-2-methylpropanamide, the key CQAs include:
-
Identity: Confirmation of the correct chemical structure.
-
Assay: Quantifying the amount of the desired compound.
-
Purity: Assessing the levels of organic and inorganic impurities, as well as residual solvents.
-
Appearance: Physical form and color.
-
Water Content: Measurement of the amount of water present.
-
Heavy Metals: Monitoring for the presence of heavy metal contaminants.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is vital for accurate and reliable data in drug development and manufacturing.[3] This section compares various techniques for evaluating the CQAs of 2-(4-Aminophenyl)-2-methylpropanamide.
Identity Confirmation
| Method | Principle | Advantages | Disadvantages |
| FTIR | Measures the absorption of infrared radiation by the sample, providing a "fingerprint" of the molecule's functional groups. | Fast, non-destructive, and provides characteristic information. | May not be sufficient for distinguishing between closely related isomers. |
| NMR (¹H, ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS, and more expensive instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | High sensitivity and specificity; can be coupled with chromatography for complex mixtures. | Can be destructive to the sample. |
Expert Insight: While FTIR is excellent for rapid identity confirmation, a combination of NMR and MS is often employed during development to provide a comprehensive structural characterization.
Assay and Purity (Related Substances)
High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for assay and purity determination of aromatic amines.[4][5][6]
| Parameter | Alternative 1: C18 Column | Alternative 2: Cyano-Propyl Bonded Phase Column | Rationale and Comparison |
| Stationary Phase | Reversed-phase C18 | Normal or reversed-phase with a cyanopropyl-bonded stationary phase.[5] | C18 columns are widely used and robust for separating a broad range of nonpolar to moderately polar compounds. A cyanopropyl column offers different selectivity and can be beneficial for separating polar aromatic amines. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) | Hexane/Isopropanol (for normal phase) or Acetonitrile/Water (for reversed-phase).[5] | The choice of mobile phase is critical for achieving optimal separation. Acetonitrile often provides better peak shape for aromatic compounds compared to methanol. Formic acid is added to improve peak symmetry and suppress the ionization of the amine group. |
| Detection | UV/Vis or Diode Array Detector (DAD) at ~280 nm.[4] | UV/Vis or DAD. | The aromatic ring in 2-(4-Aminophenyl)-2-methylpropanamide allows for sensitive UV detection. A DAD provides the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment. |
Expert Insight: For routine QC, a validated HPLC-UV method using a C18 column is typically sufficient and cost-effective.[3] However, for complex impurity profiles, developing a complementary method on a column with different selectivity, such as a phenyl-hexyl or a cyano column, can provide a more comprehensive picture of the sample's purity.
Residual Solvents
The control of residual solvents is a critical safety requirement in pharmaceutical manufacturing.[7][8][9] The International Council for Harmonisation (ICH) Q3C guideline classifies residual solvents based on their toxicity.[10]
-
Method of Choice: Headspace Gas Chromatography (HS-GC) is the standard method for residual solvent analysis as per USP General Chapter <467>.[8][9]
-
Principle: The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into a GC for separation and quantification.
-
Alternatives: While other GC techniques can be used, HS-GC is preferred due to its ability to handle various sample matrices and minimize contamination of the GC system.
Water Content
-
Method of Choice: Karl Fischer Titration is the most accurate and specific method for determining water content.
-
Principle: This method is based on a chemical reaction between water and a specific reagent containing iodine.
-
Comparison:
-
Volumetric Karl Fischer: Suitable for samples with higher water content.
-
Coulometric Karl Fischer: Ideal for samples with very low water content due to its higher sensitivity.
-
Heavy Metals
-
Modern Approach: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the preferred methods as outlined in ICH Q3D for elemental impurities.[10]
-
Advantages: These techniques offer high sensitivity, specificity, and the ability to quantify multiple elements simultaneously.
-
Traditional Method: While older colorimetric methods exist, they are less sensitive, less specific, and often require the use of hazardous reagents.
Experimental Protocols
HPLC Method for Assay and Purity of 2-(4-Aminophenyl)-2-methylpropanamide
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade or higher)
-
2-(4-Aminophenyl)-2-methylpropanamide reference standard
-
2-(4-Aminophenyl)-2-methylpropanamide sample
2. Instrumentation:
-
HPLC system with a UV/Vis or DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Mobile Phase A:B) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the same diluent to a final concentration of approximately 0.5 mg/mL.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
5. System Suitability Test (SST):
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.[11][12]
-
The theoretical plates for the main peak should be ≥ 2000.
6. Data Analysis and Calculation:
-
Assay (%): (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
-
Impurities (%): (Area_impurity / Total_Area_all_peaks) * 100
Visualization of Workflows
Overall QC Workflow for Pharmaceutical Intermediates
Caption: A typical workflow for the quality control of a pharmaceutical intermediate.
Decision Tree for Analytical Method Selection
Caption: A decision tree for selecting the appropriate analytical technique.
Data Interpretation and Acceptance Criteria
The acceptance criteria for each CQA should be established based on regulatory guidelines, such as those from the ICH, and process capability.
| CQA | Method | Typical Acceptance Criteria | Guideline Reference |
| Assay | HPLC | 98.0% - 102.0% | ICH Q6A |
| Individual Unspecified Impurity | HPLC | ≤ 0.10% | ICH Q3A[13][14] |
| Total Impurities | HPLC | ≤ 0.5% | ICH Q3A[13][14] |
| Water Content | Karl Fischer | ≤ 0.5% | Product Specific |
| Residual Solvents | HS-GC | As per ICH Q3C limits | ICH Q3C[7][10] |
| Heavy Metals | ICP-MS/OES | As per ICH Q3D limits | ICH Q3D[10] |
Note: The reporting threshold for impurities is typically ≥ 0.05%, and the identification threshold is often ≥ 0.10%, depending on the maximum daily dose of the final API.[10][13]
Conclusion
Establishing robust and scientifically sound QC standards for pharmaceutical intermediates like 2-(4-Aminophenyl)-2-methylpropanamide is paramount for ensuring the quality and safety of the final drug product. This guide has provided a comparative overview of the analytical methodologies available for the key quality attributes of this intermediate. The choice of method should be based on a combination of factors including the specific CQA being evaluated, the required sensitivity and selectivity, and the intended use of the data. A well-designed QC strategy, incorporating validated analytical methods and appropriate acceptance criteria, is a cornerstone of modern pharmaceutical development and manufacturing.
References
- (467) RESIDUAL SOLVENTS - USP-NF. (2007, March 23).
- USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9).
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025, November 28).
- 467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27).
- Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16).
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
- ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy.
- Update: European Pharmacopeia EP 2.2.46 - Phenomenex. (2017, September 13).
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare. (2022, July 27).
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1).
- FAQs: <467> Residual Solvents - US Pharmacopeia (USP).
- Optimization of the Water-Insoluble Procedures for USP General Chapter Residual Solvents <467> - PMC.
- Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic.
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed. (2001, November 15).
- 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES.
- Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities - YouTube. (2024, July 27).
- A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Iodophenyl)-N-methylacetamide - Benchchem.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. uspnf.com [uspnf.com]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 12. drugfuture.com [drugfuture.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Differentiating Primary Amines and Amides using FTIR Spectroscopy
For researchers and professionals in drug development and chemical analysis, the precise identification of functional groups is paramount. Among the most common and structurally significant are primary amines (-NH₂) and amides (-CONH₂). While both possess N-H bonds, their spectral signatures in Fourier Transform Infrared (FTIR) spectroscopy are distinct, providing a powerful, non-destructive method for their differentiation. This guide offers an in-depth comparison of their FTIR spectral features, supported by experimental protocols and the underlying principles of molecular vibrations.
The Foundational Principles: Why FTIR is a Chemist's Stethoscope
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[1] These vibrations, analogous to the stretching and bending of springs, are quantized and depend on the bond strength, the mass of the atoms involved, and the overall molecular geometry.[2] The resulting spectrum is a unique "fingerprint" of the molecule, with specific peaks (or absorption bands) corresponding to the vibrations of its functional groups.[1][3] By analyzing the position (wavenumber, cm⁻¹), intensity, and shape of these bands, we can deduce the presence and structural context of groups like primary amines and amides.
The Spectral Signature of Primary Amines (R-NH₂)
A primary amine is characterized by a nitrogen atom bonded to two hydrogens and one carbon atom.[4] Its FTIR spectrum is defined by several key vibrational modes.
-
N-H Stretching Vibrations (3500-3250 cm⁻¹): This is the most diagnostic region for primary amines.[5] They uniquely exhibit two distinct bands due to symmetric and asymmetric stretching of the two N-H bonds.[5][6][7]
-
N-H Bending (Scissoring) Vibration (1650-1580 cm⁻¹): Primary amines show a medium to strong absorption band in this region due to the in-plane scissoring motion of the -NH₂ group.[2][5][6] This peak can sometimes be mistaken for a C=C double bond, but its intensity and the presence of the dual N-H stretching bands help in its correct assignment.
-
N-H Wagging Vibration (910-665 cm⁻¹): A broad, strong band can often be observed in this region, resulting from the out-of-plane "wagging" of the N-H bonds.[5]
-
C-N Stretching Vibration (1335-1020 cm⁻¹): The stretching of the carbon-nitrogen bond gives rise to absorptions that differ for aliphatic and aromatic amines. Aromatic amines show a strong band between 1335-1250 cm⁻¹, while aliphatic amines exhibit medium or weak bands from 1250-1020 cm⁻¹.[5][7]
Caption: Key vibrational modes of a primary amine.
The Complex Signature of Primary Amides (R-CONH₂)
Amides contain a carbonyl group (C=O) directly bonded to a nitrogen atom. This arrangement leads to electronic resonance and a more complex set of vibrational modes compared to amines. The characteristic bands are often referred to as "Amide" bands.[9]
-
N-H Stretching Vibrations (approx. 3400 & 3200 cm⁻¹): Like primary amines, primary amides also show two N-H stretching bands. However, the presence of the electron-withdrawing carbonyl group and strong hydrogen bonding in the solid state typically shifts these bands to lower wavenumbers compared to amines.[10] One band often appears around 3400 cm⁻¹ and the other, broader and stronger, near 3200 cm⁻¹.
-
Amide I Band (1690-1630 cm⁻¹): This is the most intense and characteristic absorption band in amides.[10][11] It arises primarily from the C=O stretching vibration (70-85%).[11] Its position is sensitive to hydrogen bonding and the physical state of the sample.[10] The presence of this strong band is a definitive marker for an amide.
-
Amide II Band (approx. 1655-1620 cm⁻¹): This band, found in primary amides, is due to the N-H bending vibration (scissoring), similar to that in primary amines.[10] In solid-state spectra, it can sometimes be obscured by or overlap with the strong Amide I band.[10]
-
Amide III Band (1350-1250 cm⁻¹): This is a more complex band resulting from a mixture of C-N stretching and N-H bending vibrations.[11][12]
Caption: Key vibrational modes of a primary amide.
Head-to-Head Comparison: A Data-Driven Differentiation
The most effective way to distinguish between a primary amine and a primary amide is to look for the presence or absence of the strong Amide I band.
| Feature | Primary Amine (R-NH₂) | Primary Amide (R-CONH₂) | Key Differentiator |
| N-H Stretch | Two sharp bands (3500-3250 cm⁻¹)[5][6] | Two bands, often broader and at slightly lower frequency (e.g., ~3400 & 3200 cm⁻¹)[10] | Band shape and position can differ, but both have two. |
| C=O Stretch | Absent | Present (Amide I) : Very strong, sharp band (1690-1630 cm⁻¹)[11][13] | The definitive difference. The absence of a strong peak in this region rules out an amide. |
| N-H Bend | Scissoring vibration (1650-1580 cm⁻¹)[5] | Amide II band (1655-1620 cm⁻¹)[10] | Position is similar, but in amides, this band is adjacent to the much stronger Amide I band. |
| C-N Stretch | 1335-1020 cm⁻¹[5] | Contributes to the complex Amide III band (1350-1250 cm⁻¹)[11][14] | Less diagnostic due to complexity and overlap with other vibrations. |
Validated Experimental Protocols for Accurate Analysis
Obtaining a high-quality, interpretable spectrum is contingent on proper sample preparation and instrument operation. Two common, reliable methods are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.[15][16]
ATR is often the preferred method due to its minimal sample preparation.[16][17] It is ideal for analyzing solids and liquids directly.
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Spectrum: Record a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions and any instrumental artifacts.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: For solid samples, use the pressure clamp to ensure firm, even contact between the sample and the crystal.[15] This is critical for obtaining a strong signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Post-Analysis Cleaning: Clean the crystal meticulously to prevent cross-contamination.
This traditional transmission method is excellent for solid samples and can yield very high-quality spectra.[16]
Step-by-Step Methodology:
-
Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the solid sample until it is a fine, consistent powder.
-
Mixing with KBr: Add ~100-200 mg of dry, spectroscopic-grade KBr powder to the mortar. KBr is used because it is transparent to infrared radiation.[15]
-
Homogenization: Gently but thoroughly mix and grind the sample and KBr together to ensure the sample is evenly dispersed.
-
Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (using a hydraulic press) to form a thin, transparent or translucent pellet.[15]
-
Background Spectrum: It is best practice to press a blank KBr pellet (containing no sample) and use it to collect a background spectrum to account for any moisture in the KBr and scattering effects.[16]
-
Sample Spectrum Acquisition: Place the sample pellet into the spectrometer's sample holder and collect the spectrum.
Caption: A generalized workflow for FTIR analysis.
Conclusion: An Authoritative Distinction
The differentiation between primary amines and primary amides by FTIR spectroscopy is both reliable and straightforward when approached systematically. The unequivocal presence of a strong Amide I band (C=O stretch) between 1690-1630 cm⁻¹ serves as the definitive identifier for an amide. While both functional groups exhibit N-H stretching and bending vibrations, the position, intensity, and context of these bands, particularly in relation to the powerful carbonyl absorption, provide a self-validating system for accurate structural elucidation. By adhering to rigorous experimental protocols, researchers can confidently leverage FTIR as a primary tool in chemical characterization.
References
-
JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
ChemistrySpro. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
Luk, S., et al. (2014). FTIR spectroscopic imaging of protein aggregation in living cells. PMC. [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR sample preparation. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Michigan State University, Department of Chemistry. Infrared Spectrometry. [Link]
-
Grdadolnik, J. SATURATION EFFECTS IN FTIR SPECTROSCOPY: INTENSITY OF AMIDE I AND AMIDE II BANDS IN PROTEIN SPECTRA. [Link]
-
ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
-
PMC. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
ResearchGate. Normalized amide I and amide II FTIR spectral absorptions of different forms of B-crystallin. [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques. [Link]
-
WebSpectra. IR Absorption Table. [Link]
-
ResearchGate. Infrared Spectroscopy Absorption Table. [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
ResearchGate. FT-IR spectra for the N–H stretching absorbance of the unsaturated.... [Link]
-
DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. [Link]
-
ACS Publications. Interpretation of Amide I Difference Bands Observed during Protein Reactions Using Site-Directed Isotopically Labeled Bacteriorh. [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
SlidePlayer. Amines and Amides. [Link]
-
YouTube. (2016, March 17). Amines 5. Identification of Primary & Secondary Amines. [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. jascoinc.com [jascoinc.com]
- 17. FTIR Analysis Sampling Techniques - Innovatech Labs [innovatechlabs.com]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Aminophenyl)-2-methylpropanamide
Operational Safety Guide: Handling 2-(4-Aminophenyl)-2-methylpropanamide
Part 1: Executive Safety Assessment
Chemical Identity & Hazard Context 2-(4-Aminophenyl)-2-methylpropanamide is a primary aromatic amine intermediate, often utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Talazoparib analogs).[1] As a senior scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse in public registries, its structural moieties—specifically the aniline functionality —dictate its safety protocol.
The "Precautionary Principle" for Aromatic Amines: Primary aromatic amines are notorious for two physiological mechanisms:
-
Metabolic Activation: Hepatic oxidation can convert the amino group into hydroxylamines, which are potent DNA alkylating agents (mutagenicity risk).
-
Dermal Permeation: The lipophilic nature of the phenyl ring allows rapid transdermal absorption, often without immediate local irritation, leading to systemic toxicity (methemoglobinemia).
Operational Hazard Classification (Estimated OEB): In the absence of a specific Occupational Exposure Limit (OEL), treat this substance as Occupational Exposure Band (OEB) 3 or 4 (High Potency/Toxic).[1]
| Hazard Category | GHS Classification (Predicted) | Critical Effect |
| Acute Toxicity | Category 4 (Oral/Dermal) | Harmful if swallowed or in contact with skin.[1] |
| Skin/Eye | Category 2A/2 | Irritant; potential sensitizer. |
| Chronic | Category 2 (Suspected) | Suspected mutagen/carcinogen (Class effect of anilines). |
| Physical | Combustible Dust | Risk of deflagration if aerated. |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" protocols. The following matrix is designed to prevent permeation of the aniline moiety.
Dermal Protection (Hands)
-
Standard Nitrile is Insufficient: Standard 4-mil nitrile gloves offer poor resistance to aromatic amines in solution.
-
The Protocol: Double-gloving is mandatory.
Respiratory Protection
-
Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (If outside hood): Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges.
-
Note: N95 masks are insufficient for protection against vapors if the compound is in solution.
-
Body Protection
-
Material: Tyvek® or equivalent non-woven polyethylene.
-
Configuration: Lab coat with elastic cuffs (taped to gloves) or full coveralls for scale-up (>10g handling).[1]
-
Rationale: Cotton lab coats absorb liquids and hold toxic substances against the skin.
Part 3: PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for PPE selection based on the physical state of the chemical.
Figure 1: PPE Selection Logic based on physical state. Note the escalation to laminate gloves when the compound is in solution due to enhanced permeation risks.
Part 4: Operational Protocol (Step-by-Step)
This protocol integrates safety with experimental precision.
Phase 1: Weighing & Transfer (Critical Risk Zone)[1]
-
The Hazard: Static electricity can cause the fine powder to "jump," creating an aerosol cloud.
-
Procedure:
-
Static Mitigation: Use an anti-static gun or bar inside the balance enclosure.
-
Containment: Weigh into a tared vial, not onto weighing paper. Cap the vial immediately after mass confirmation.
-
Wipe Down: Wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before removing it.
-
Phase 2: Reaction Setup
-
Solvent Choice: When solubilizing, avoid chlorinated solvents (DCM/Chloroform) if possible, as they enhance the skin permeability of aromatic amines. Use EtOAc or Alcohols if chemistry permits.
-
Temperature Control: If heating is required, use a silicone oil bath or heating block. Never use a water bath (risk of contamination if flask breaks).
Phase 3: Decontamination & Disposal
-
Quenching: Acidify aqueous waste to pH < 3 to protonate the amine (forming the ammonium salt), which significantly reduces volatility and skin absorption potential.
-
Waste Segregation:
-
Solid Waste: Double-bagged in "Hazardous - Toxic" bags.
-
Liquid Waste: Segregated into "Organic - Basic/Toxic" streams. Do NOT mix with oxidizers (e.g., Nitric acid) to prevent exothermic nitration.
-
Part 5: Emergency Response Workflow
In the event of exposure, immediate action is required to prevent systemic uptake.[2][3]
Figure 2: Emergency Response Triage.[1] Note: Do not use alcohol on skin exposures, as it increases vasodilation and absorption of the amine.
References
-
PubChem. (n.d.).[4] Compound Summary: Aromatic Amine Derivatives. National Library of Medicine. Retrieved February 21, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Safety and Health Topics: Aromatic Amines. United States Department of Labor. Retrieved February 21, 2026, from [Link][1]
-
Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews. Retrieved February 21, 2026, from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
